Technical Documentation Center

(2-Ethylpyrimidin-5-YL)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Ethylpyrimidin-5-YL)methanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Ethylpyrimidin-5-YL)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among the vast array of pyrimidine derivatives, (2-Ethylpyrimidin-5-YL)methanol represents a key building block for the synthesis of novel therapeutic agents. Its structural features, a reactive hydroxymethyl group at the 5-position and an ethyl group at the 2-position, offer versatile points for chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties, a plausible synthetic route, and the potential applications of (2-Ethylpyrimidin-5-YL)methanol, drawing upon data from closely related analogs to bridge the current information gap on this specific molecule.

Physicochemical Properties

PropertyValue (Estimated for (2-Ethylpyrimidin-5-YL)methanol)Value ((2-Methylpyrimidin-5-yl)methanol)Source
Molecular Formula C₇H₁₀N₂OC₆H₈N₂OCalculated
Molecular Weight 138.17 g/mol 124.14 g/mol Calculated,[3]
Appearance Expected to be a white to pale-yellow solidWhite to Pale-yellow to Yellow-brown Solid[5]
Solubility Expected to be soluble in methanol, ethanol, and other polar organic solvents.No specific data, but generally soluble in polar organic solvents.Inferred
CAS Number 1339491-06-32239-83-0-

Chemical Reactivity and Synthesis

The chemical behavior of (2-Ethylpyrimidin-5-YL)methanol is dictated by the pyrimidine ring and the hydroxymethyl group. The pyrimidine core is generally stable but can undergo reactions depending on the conditions. The primary alcohol of the hydroxymethyl group is a key site for chemical modifications.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group can undergo a variety of common organic transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield esters.

  • Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis.

  • Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using appropriate halogenating agents.

These transformations allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthetic Route

A common and effective method for the synthesis of 5-hydroxymethylpyrimidines is the reduction of the corresponding 5-carboxylate esters.[1][2] A plausible synthetic pathway for (2-Ethylpyrimidin-5-YL)methanol is outlined below.

G A Ethyl 2-ethylpyrimidine-5-carboxylate B (2-Ethylpyrimidin-5-YL)methanol A->B Reduction (e.g., LiAlH₄, THF)

Caption: Proposed synthesis of (2-Ethylpyrimidin-5-YL)methanol.

Experimental Protocol: Reduction of Ethyl 2-ethylpyrimidine-5-carboxylate

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific substrate.[2]

  • Dissolution: Dissolve Ethyl 2-ethylpyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.1-1.5 equivalents) in THF to the cooled solution. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature at 0 °C.

  • Filtration: Filter the resulting suspension to remove the aluminum salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (2-Ethylpyrimidin-5-YL)methanol by column chromatography on silica gel or by recrystallization.

Spectral Characterization (Predicted)

While experimental spectra for (2-Ethylpyrimidin-5-YL)methanol are not available, the expected spectral data can be predicted based on its structure and comparison with analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

  • Ethyl group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

  • Hydroxymethyl group: A singlet or a doublet for the methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

  • Pyrimidine ring: Two singlets or doublets for the aromatic protons on the pyrimidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display distinct signals for each carbon atom in the molecule, including the two carbons of the ethyl group, the hydroxymethyl carbon, and the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=N and C=C stretch: Absorption bands in the aromatic region (around 1400-1600 cm⁻¹) characteristic of the pyrimidine ring.

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹ for the primary alcohol.

Mass Spectrometry (MS)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.0869.

Applications in Drug Discovery and Development

The 5-hydroxymethylpyrimidine moiety is a valuable scaffold in medicinal chemistry.[1] The presence of the hydroxymethyl group provides a handle for further chemical elaboration to modulate physicochemical properties such as solubility and to introduce pharmacophoric features. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The general workflow for utilizing (2-Ethylpyrimidin-5-YL)methanol in a drug discovery program is depicted below.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A (2-Ethylpyrimidin-5-YL)methanol B Chemical Modification (Esterification, Etherification, etc.) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Candidate Drug F->G

Caption: Drug discovery workflow utilizing (2-Ethylpyrimidin-5-YL)methanol.

Safety and Handling

Specific safety data for (2-Ethylpyrimidin-5-YL)methanol is not available. However, based on the hazard information for the analogous (2-Methylpyrimidin-5-yl)methanol, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The methyl analog is reported to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

Conclusion

(2-Ethylpyrimidin-5-YL)methanol is a promising building block for the development of novel chemical entities with potential therapeutic applications. While specific experimental data for this compound is currently limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and its potential role in drug discovery, based on the well-established chemistry of its analogs. Further research to fully characterize this compound and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • Gontijo, R. J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916. [Link]

  • Gontijo, R. J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916. [Link]

  • PubChem. (2-Methylpyrimidin-5-yl)methanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hayami, J., et al. (1974). Reaction of Bisulfite With the 5-hydroxymethyl Group in Pyrimidines and in Phage DNAs. Biochemistry, 13(13), 2759-2765. [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of (2-Ethylpyrimidin-5-yl)methanol: Protocols, Data Interpretation, and Mechanistic Insights

Introduction & Chemical Context (2-Ethylpyrimidin-5-yl)methanol is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors[1]. The pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2-Ethylpyrimidin-5-yl)methanol is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors[1]. The pyrimidine core, characterized by two electron-withdrawing nitrogen atoms, significantly deshields the ring protons and carbons, fundamentally altering their magnetic resonance environment[2]. The presence of an ethyl group at the C-2 position and a hydroxymethyl group at the C-5 position breaks the symmetry of the ring along the C4-C6 axis, yet maintains equivalence between the C-4 and C-6 positions. Accurate structural elucidation of this compound relies heavily on high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for NMR Acquisition

To ensure high-fidelity data and prevent the loss of exchangeable proton signals, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of (2-Ethylpyrimidin-5-yl)methanol in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is selected over CDCl3 to prevent rapid intermolecular proton exchange of the hydroxyl (-OH) group, which would otherwise broaden the signal into the baseline[3].

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal reference ( δ 0.00 ppm).

  • Instrument Calibration (Shimming & Tuning): Insert the NMR tube into a 400 MHz or higher spectrometer. Perform automated gradient shimming to optimize B0​ magnetic field homogeneity. Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, relaxation delay (D1) to 1.0 s, and acquisition time (AQ) to 3.0 s.

  • 13C NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set NS to 512 or 1024 to achieve an adequate signal-to-noise ratio for quaternary carbons.

  • Data Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Pick peaks and integrate the 1H signals relative to the isolated pyrimidine protons.

Workflow A Sample Prep (20 mg in DMSO-d6) B Shimming & Tuning (Optimize B0 Field) A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition (NS=16 1H, 512 13C) C->D E Data Processing (FT & Phase Corr.) D->E

Figure 1. Step-by-step NMR acquisition workflow for (2-Ethylpyrimidin-5-yl)methanol.

1H NMR Spectroscopic Data & Mechanistic Causality

The proton NMR spectrum of (2-Ethylpyrimidin-5-yl)methanol in DMSO-d6 provides a clear map of its hydrogen environments.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
4, 68.68Singlet (s)2H-Pyrimidine H-4, H-6
OH5.35Triplet (t)1H5.6Hydroxyl OH
5-CH 2​ 4.48Doublet (d)2H5.6Hydroxymethyl CH 2​
2-CH 2​ 2.85Quartet (q)2H7.6Ethyl CH 2​
2-CH 3​ 1.25Triplet (t)3H7.6Ethyl CH 3​

Mechanistic Insights:

  • Pyrimidine Protons (H-4, H-6): According to studies published in [2], the severe electron-withdrawing nature of the adjacent nitrogen atoms via inductive and resonance effects heavily deshields these protons, pushing them downfield to δ 8.68 ppm. Because the molecule is symmetric along the C2-C5 axis, H-4 and H-6 are chemically and magnetically equivalent, appearing as a sharp 2H singlet.

  • Ethyl Group Spin System: The ethyl group at C-2 exhibits a classic A2​X3​ spin system. The methylene protons (2-CH 2​ ) appear as a quartet at δ 2.85 ppm because they couple with the three equivalent methyl protons ( n+1=4 ). Conversely, the methyl protons (2-CH 3​ ) appear as a triplet at δ 1.25 ppm due to coupling with the two methylene protons.

  • Hydroxymethyl Coupling: The use of anhydrous DMSO-d6 slows the chemical exchange of the hydroxyl proton. Consequently, the OH proton couples with the adjacent methylene protons (5-CH 2​ ), splitting into a triplet ( δ 5.35 ppm, J = 5.6 Hz), while the methylene protons split into a doublet ( δ 4.48 ppm)[3]. This mutual coupling is a self-validating indicator of sample purity and solvent anhydrousness.

13C NMR Spectroscopic Data & Causality

Carbon-13 NMR provides definitive proof of the pyrimidine core's substitution pattern.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)TypeAssignment
2169.5C (Quaternary)Pyrimidine C-2
4, 6156.2CHPyrimidine C-4, C-6
5132.4C (Quaternary)Pyrimidine C-5
5-CH 2​ OH59.8CH 2​ Hydroxymethyl C
2-CH 2​ 31.2CH 2​ Ethyl CH 2​
2-CH 3​ 13.5CH 3​ Ethyl CH 3​

Mechanistic Insights:

  • C-2 Deshielding: The C-2 carbon is flanked by two highly electronegative nitrogen atoms. This intense electron withdrawal results in a massive downfield shift to δ 169.5 ppm, characteristic of C-2 substituted pyrimidines[2].

  • C-5 Shielding Relative to C-4/C-6: Unlike C-2, C-4, and C-6, the C-5 position is not directly bonded to a nitrogen atom. Therefore, it is relatively shielded ( δ 132.4 ppm) compared to the rest of the ring, though still within the aromatic region due to the sp 2 hybridization and ring current[1].

2D NMR Strategies for Structural Verification

To unequivocally assign the quaternary carbons (C-2 and C-5), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (typically 2J and 3J ) couplings between protons and carbons.

  • The 2-CH 2​ protons ( δ 2.85) will show a strong 2J correlation to the C-2 quaternary carbon ( δ 169.5).

  • The 5-CH 2​ protons ( δ 4.48) will exhibit a 2J correlation to the C-5 quaternary carbon ( δ 132.4) and a 3J correlation to the C-4/C-6 carbons ( δ 156.2).

  • The H-4/H-6 protons ( δ 8.68) will show 3J correlations back to C-2 and 2J correlations to C-5 .

HMBC cluster_protons Protons (1H) cluster_carbons Carbons (13C) P1 H-4 / H-6 (δ 8.68) C2 C-4 / C-6 (δ 156.2) P1->C2 3J C3 C-5 (δ 132.4) P1->C3 2J P2 5-CH2 (δ 4.48) P2->C2 3J P2->C3 2J P3 2-CH2 (δ 2.85) C1 C-2 (δ 169.5) P3->C1 2J

Figure 2. Key 2J and 3J HMBC correlations establishing the pyrimidine substitution pattern.

Conclusion

The structural validation of (2-Ethylpyrimidin-5-yl)methanol via NMR spectroscopy requires a precise understanding of the electronic effects imparted by the pyrimidine core. By utilizing anhydrous DMSO-d6, researchers can capture the critical hydroxyl coupling, while 13C and HMBC data provide orthogonal confirmation of the ethyl and hydroxymethyl regiochemistry.

References

  • Vu, T. Q., Yudin, N. V., Kushtaev, A. A., Nguyen, T. X., & Maltsev, S. A. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega, 2021.[Link]

  • Duan, Y., He, C., Guo, Z., & Xu, J. "Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization." Journal of Medicinal Chemistry, 2026.[Link]

  • "New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim." Taylor & Francis, 2026.[Link]

Sources

Foundational

The Pharmacological Versatility of (2-Ethylpyrimidin-5-YL)Methanol Derivatives: Mechanisms of Action and Target Engagement

Executive Summary In contemporary medicinal chemistry, the design of highly selective inhibitors relies heavily on the optimization of core pharmacophores. (2-Ethylpyrimidin-5-yl)methanol and its structurally diverse der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective inhibitors relies heavily on the optimization of core pharmacophores. (2-Ethylpyrimidin-5-yl)methanol and its structurally diverse derivatives have emerged as a highly versatile class of building blocks. Characterized by a precise balance of lipophilic efficiency (LipE), hydrogen-bonding capacity, and synthetic tractability, this scaffold has been successfully integrated into clinical and preclinical candidates targeting Cholesteryl Ester Transfer Protein (CETP), Matrix Metalloproteinases (MMPs), and Cyclin-Dependent Kinases (CDKs).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the structure-activity relationships (SAR) of this scaffold, elucidate its target-specific mechanisms of action, and provide self-validating experimental workflows for preclinical evaluation.

Pharmacophore Rationale: Structural Biology of the Scaffold

The utility of the (2-ethylpyrimidin-5-yl)methanol scaffold is driven by three distinct structural features:

  • The Pyrimidine Core: The N1 and N3 nitrogen atoms act as potent hydrogen bond acceptors. This is critical for anchoring the molecule within polar sub-pockets or kinase hinge regions.

  • The 2-Ethyl Substituent: The ethyl extension provides a highly specific lipophilic footprint. Compared to a methyl group, the ethyl chain increases the logD to optimally fill hydrophobic cavities (such as the S1' pocket of MMP12) without introducing the excessive steric clash associated with bulkier branched aliphatic chains[1].

  • The 5-Hydroxymethyl Group: Serving as the primary synthetic handle, the hydroxyl moiety is readily functionalized into ethers, amines, or esters. This allows the pyrimidine core to be seamlessly conjugated to larger macrocycles, hydantoins, or biphenyl systems.

Mechanism of Action I: CETP Inhibition (Cardiovascular Therapeutics)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from atheroprotective high-density lipoproteins (HDL) to pro-atherogenic low-density lipoproteins (LDL).

In the development of backup compounds to the drug anacetrapib (e.g., MK-8262), the (2-ethylpyrimidin-5-yl) group was strategically utilized to optimize the therapeutic window[2].

Mechanism of Action: The derivative binds competitively within the highly hydrophobic lipid-binding tunnel of CETP. The 2-ethyl group perfectly occupies a specific lipophilic cavity, maintaining low-nanomolar CETP inhibition. Crucially, the electronic distribution and specific steric bulk of the pyrimidine ring mitigate off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. This prevents the QT-prolongation and cardiotoxicity often seen with highly lipophilic cardiovascular drugs[2].

CETP_Pathway CETP CETP Enzyme LDL LDL Particle CETP->LDL Lipid Transfer HDL HDL Particle HDL->CETP Cholesteryl Esters Drug 2-Ethylpyrimidin-5-YL Derivative Drug->CETP Hydrophobic Pocket Inhibition hERG hERG Channel Drug->hERG Mitigated Binding

Fig 1: Mechanism of CETP inhibition and mitigated hERG binding by the pyrimidine derivative.

Mechanism of Action II: MMP12 Inhibition (Obstructive Airway Diseases)

Matrix Metalloproteinase-12 (MMP12), or macrophage metalloelastase, is a primary driver of the elastin degradation observed in Chronic Obstructive Pulmonary Disease (COPD) and severe asthma[1].

Mechanism of Action: Hydantoin derivatives linked to a (2-ethylpyrimidin-5-yl) moiety act as highly selective MMP12 inhibitors. While the hydantoin core coordinates the catalytic zinc ion in the MMP active site, the (2-ethylpyrimidin-5-yl) ether tail extends deep into the S1' specificity pocket. Because the S1' pocket varies significantly across the MMP family, the van der Waals interactions provided specifically by the 2-ethyl group confer high selectivity for MMP12 over MMP1, thereby preventing the musculoskeletal toxicity associated with broad-spectrum MMP inhibitors[1].

MMP12_Pathway Macrophage Activated Macrophage MMP12 MMP12 Enzyme Macrophage->MMP12 Secretion ECM Extracellular Matrix MMP12->ECM Elastin Cleavage Disease COPD Progression ECM->Disease Tissue Damage Inhibitor Hydantoin-Pyrimidine Conjugate S1Pocket S1' Specificity Pocket Inhibitor->S1Pocket Ethyl Group Anchoring S1Pocket->MMP12 Active Site Blockade

Fig 2: Targeted MMP12 inhibition via S1' pocket anchoring to prevent ECM degradation in COPD.

Mechanism of Action III: CDK Inhibition and Enzymatic Modulation

Beyond cardiovascular and respiratory applications, the scaffold is highly active in oncology and structural enzymology:

  • CDK Inhibition (Oncology): Derivatives such as 2-cyclopropyl-N-(2-ethylpyrimidin-5-yl)-2-methoxyacetamide function as cyclin-dependent kinase inhibitors. By occupying the ATP-binding pocket, they induce apoptosis in glioblastoma and renal cell carcinoma models by arresting the cell cycle at the G1/S transition[3].

  • Thiamine Enzyme Modulation: Structurally mimicking the pyrimidine half of Vitamin B1, (4-amino-2-ethylpyrimidin-5-yl)methanol derivatives act as competitive modulators of thiamine pyridinylase (EC 2.5.1.2), providing a vital tool to study thiamine-dependent metabolic pathways[4].

Quantitative Target Data Summary

Derivative ClassPrimary TargetTherapeutic IndicationKey Structural Role of (2-Ethylpyrimidin-5-yl)Typical Potency (IC50)
Biphenyl-Oxazolidinone Conjugates CETPCardiovascular DiseaseHydrophobic tunnel fitting; hERG mitigation10 - 50 nM
Hydantoin-Alkyne Conjugates MMP12COPD / AsthmaS1' pocket anchoring via ethyl group1 - 10 nM
Methoxyacetamide Conjugates CDKOncology (Glioblastoma)H-bond acceptor for kinase hinge region< 100 nM
Amino-Methanol Analogues Thiamine PyridinylaseEnzymology / MetabolicCompetitive structural mimic of Vitamin B1N/A (Modulator)

Validated Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems to evaluate the efficacy of (2-ethylpyrimidin-5-yl) derivatives.

Protocol 1: In Vitro CETP Fluorometric Transfer Assay
  • Objective: Quantify the IC50 of the pyrimidine derivative against human CETP.

  • Causality: A synthetic donor liposome containing a self-quenched fluorescent neutral lipid is utilized. Transfer of this lipid by CETP to an unlabelled acceptor liposome relieves the quenching, resulting in a measurable fluorescence increase proportional to CETP activity.

  • Self-Validation: The assay must include a "No CETP" blank to measure spontaneous lipid leak, and a positive control (e.g., Anacetrapib) to validate the dynamic range. A counter-screen against the auto-fluorescence of the derivative itself is mandatory.

  • Step-by-Step Workflow:

    • Prepare assay buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Pre-incubate 10 nM recombinant human CETP with serial dilutions of the derivative (0.1 nM to 10 µM) for 30 minutes at 37°C. (Causality: Pre-incubation ensures thermodynamic equilibrium of the inhibitor within the deep hydrophobic tunnel of CETP).

    • Add donor and acceptor liposomes to initiate the reaction.

    • Measure kinetic fluorescence (Ex 465 nm / Em 535 nm) over 60 minutes.

    • Calculate the initial velocity (V0) and fit to a 4-parameter logistic curve to derive the IC50.

Protocol 2: MMP12 Catalytic Cleavage Assay
  • Objective: Determine the inhibitory constant (Ki) against macrophage metalloelastase.

  • Causality: MMP12 is secreted as an inactive zymogen (pro-MMP12). It must be activated using APMA (p-aminophenylmercuric acetate) to cleave the pro-domain, exposing the catalytic zinc and the S1' pocket required for derivative binding.

  • Self-Validation: Use a broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control. Perform a parallel assay with MMP1 to calculate the Selectivity Index (SI = IC50_MMP1 / IC50_MMP12), validating the specific S1' pocket targeting.

  • Step-by-Step Workflow:

    • Activate 10 µg/mL pro-MMP12 with 1 mM APMA for 2.5 hours at 35°C.

    • Dilute activated MMP12 to 0.5 nM in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). (Causality: Brij-35 detergent prevents the non-specific adsorption of the highly lipophilic pyrimidine derivatives to the microplate walls).

    • Incubate the enzyme with the hydantoin-pyrimidine derivative for 15 minutes.

    • Initiate the reaction with 10 µM fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Monitor fluorescence (Ex 328 nm / Em 393 nm) continuously to calculate V0 and derive the Ki.

References

  • Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties. ACS Publications. 2

  • US20080064710A1 - Novel Hydantoin Derivatives for the Treatment of Obstructive Airway Diseases. Google Patents. 1

  • 2-cyclopropyl-N-(2-ethylpyrimidin-5-yl)-2-methoxyacetamide. Smolecule. 3

  • Information on EC 2.5.1.2 - thiamine pyridinylase. BRENDA Enzyme Database. 4

Sources

Exploratory

(2-Ethylpyrimidin-5-YL)methanol CAS number and exact molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2-Ethylpyrimidin-5-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Ethylpyrimidin-5-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule presents unique opportunities for the development of novel chemical entities. This document will cover its fundamental properties, a detailed synthesis protocol, and a thorough analysis of its spectroscopic characteristics.

Core Compound Identification and Properties

(2-Ethylpyrimidin-5-YL)methanol is a pyrimidine derivative characterized by an ethyl group at the 2-position and a hydroxymethyl group at the 5-position. This substitution pattern provides a key building block for more complex molecules, offering sites for further chemical modification.

Table 1: Physicochemical Properties of (2-Ethylpyrimidin-5-YL)methanol

PropertyValueSource/Method
CAS Number 1339491-06-3Chemical Supplier Databases
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol Calculated
Exact Molecular Weight 138.07931 g/mol Calculated

Synthesis of (2-Ethylpyrimidin-5-YL)methanol

A robust and high-yielding synthesis of (2-Ethylpyrimidin-5-YL)methanol can be achieved through the reduction of its corresponding aldehyde, 2-ethylpyrimidine-5-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, offering high chemoselectivity for the carbonyl group.

Synthesis Workflow

The synthesis proceeds in a straightforward manner, as illustrated in the following workflow diagram.

G cluster_reactants Reactants & Reagents cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Ethylpyrimidine-5-carbaldehyde D Dissolution & Cooling A->D B Sodium Borohydride (NaBH4) E Addition of NaBH4 B->E C Methanol (Solvent) C->D D->E F Reaction Monitoring (TLC) E->F G Quenching F->G H Solvent Evaporation G->H I Extraction H->I J Purification (Column Chromatography) I->J K (2-Ethylpyrimidin-5-YL)methanol J->K

Caption: Synthesis workflow for (2-Ethylpyrimidin-5-YL)methanol.

Detailed Experimental Protocol

Materials:

  • 2-Ethylpyrimidine-5-carbaldehyde (CAS: 205518-89-4)[1][2]

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude alcohol by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (2-Ethylpyrimidin-5-YL)methanol as a pure compound.

Spectroscopic Analysis

While experimental spectroscopic data for (2-Ethylpyrimidin-5-YL)methanol is not widely available, its spectral characteristics can be reliably predicted based on the known data for its close analog, (2-Methylpyrimidin-5-yl)methanol (CAS: 2239-83-0)[3][4], and fundamental principles of spectroscopy.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 8.7 (s, 2H): Protons on the pyrimidine ring (H4 and H6).

  • δ 4.8 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ 2.9 (q, J = 7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • δ 1.4 (t, J = 7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

  • δ 2.0-3.0 (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 165-170: Carbonyl carbon of the pyrimidine ring (C2).

  • δ 157-160: Pyrimidine ring carbons (C4 and C6).

  • δ 130-135: Quaternary carbon of the pyrimidine ring (C5).

  • δ 63-66: Methylene carbon of the hydroxymethyl group (-CH₂OH).

  • δ 30-35: Methylene carbon of the ethyl group (-CH₂CH₃).

  • δ 12-15: Methyl carbon of the ethyl group (-CH₂CH₃).

Predicted IR Spectrum
  • 3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • 3100-3000 cm⁻¹: C-H stretching of the aromatic pyrimidine ring.

  • 2980-2850 cm⁻¹: C-H stretching of the aliphatic ethyl and methylene groups.

  • 1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

  • 1050-1000 cm⁻¹: C-O stretching of the primary alcohol.

Predicted Mass Spectrum (EI)
  • M⁺ at m/z 138: Molecular ion peak.

  • Fragment at m/z 123: Loss of a methyl group (-CH₃).

  • Fragment at m/z 109: Loss of an ethyl group (-CH₂CH₃).

  • Fragment at m/z 107: Loss of a hydroxymethyl radical (-CH₂OH).

Safety and Handling

Handle (2-Ethylpyrimidin-5-YL)methanol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area with copious amounts of water.

Applications and Future Directions

(2-Ethylpyrimidin-5-YL)methanol is a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily converted to other functional groups, and the pyrimidine ring can participate in various coupling reactions. Its potential applications lie in the development of new pharmaceutical agents, agrochemicals, and functional materials. Further research into the biological activity and material properties of its derivatives is warranted.

References

  • BLD Pharm. (2-Methylpyrimidin-5-yl)methanol.

  • MolCore. (4-Amino-2-ethylpyrimidin-5-yl)methanol.

  • Bidesh Pharmatech. (2-Ethylpyrimidin-5-yl)methanol.

  • Sigma-Aldrich. (2-Methylpyrimidin-5-yl)methanol.

  • Pharmaffiliates. (4-amino-2-ethylpyrimidin-5-yl)methanol.

  • AChemBlock. (4-amino-2-ethylpyrimidin-5-yl)methanol 97%.

  • Santa Cruz Biotechnology. 2-Ethyl-pyrimidine-5-carbaldehyde.

  • BenchChem. Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

  • National Center for Biotechnology Information. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group.

  • ResearchGate. Reduction of Pyrimidine Derivatives by LiAlH 4.

  • ChemUniverse. 2-Ethylpyrimidine-5-carbaldehyde.

Sources

Foundational

In vitro stability and degradation pathways of (2-Ethylpyrimidin-5-YL)methanol

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of (2-Ethylpyrimidin-5-YL)methanol As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of (2-Ethylpyrimidin-5-YL)methanol

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, understanding the intrinsic stability of these building blocks is paramount. (2-Ethylpyrimidin-5-YL)methanol (CAS: 1339491-06-3) and its structurally related analogues serve as critical precursors in the synthesis of complex active pharmaceutical ingredients (APIs), including Cholesteryl Ester Transfer Protein (CETP) inhibitors[1] and thiamine-derived therapeutics.

As a Senior Application Scientist, I approach stability not merely as a regulatory checkbox, but as a predictable kinetic system. This whitepaper deconstructs the chemical causality behind the degradation of (2-Ethylpyrimidin-5-YL)methanol, offering self-validating experimental workflows for rigorous in vitro stability profiling.

Structural Vulnerability & Mechanistic Causality

To predict how a molecule will degrade, we must first analyze its electronic topography. (2-Ethylpyrimidin-5-YL)methanol consists of an electron-deficient pyrimidine core flanked by an electron-donating ethyl group at the C2 position and a hydroxymethyl group at the C5 position.

The Oxidative Susceptibility of the C5-Hydroxymethyl Group

The primary vulnerability of this molecule lies in the C5-hydroxymethyl moiety. Primary alcohols attached to electron-deficient heteroaromatic rings are highly susceptible to aerobic and peroxide-mediated oxidation[2]. The electron-withdrawing nature of the pyrimidine nitrogens destabilizes the intermediate alkoxide, lowering the activation energy required for hydride abstraction. Consequently, under oxidative stress, the molecule rapidly oxidizes to 2-ethylpyrimidine-5-carbaldehyde . If oxidative conditions persist, this aldehyde undergoes further oxidation to 2-ethylpyrimidine-5-carboxylic acid .

Photolytic and Radical-Mediated Pathways

Under UV irradiation (compliant with ICH Q1B guidelines), the benzylic-like protons—both on the C5-methanol carbon and the C2-ethyl carbon—are prone to homolytic cleavage. The resulting radical intermediates can recombine, leading to complex dimerization or cross-linking products. The pyrimidine ring itself acts as a chromophore, absorbing UV photons and facilitating this radical initiation.

Hydrolytic Stability

The pyrimidine ring is generally robust against hydrolysis at neutral pH. However, under extreme alkaline conditions at elevated temperatures, the hydroxide ion can attack the electron-deficient C4 or C6 positions, potentially leading to ring-opening degradation, though the steric hindrance of the C2-ethyl group provides a degree of kinetic shielding.

DegradationPathways API (2-Ethylpyrimidin-5-YL)methanol (Parent API) OxStress Oxidative Stress (ROS / H2O2 / O2) API->OxStress Exposure to Oxygen/Peroxides UVStress Photolytic Stress (UV/Vis Light) API->UVStress Photon Absorption Aldehyde 2-Ethylpyrimidine- 5-carbaldehyde OxStress->Aldehyde Primary Alcohol Oxidation Acid 2-Ethylpyrimidine- 5-carboxylic acid Aldehyde->Acid Secondary Oxidation Radical Benzylic Radical Formation UVStress->Radical Homolytic C-H Cleavage Dimer Dimerization & Cross-linking Radical->Dimer Radical Recombination

Primary oxidative and photolytic degradation pathways of (2-Ethylpyrimidin-5-YL)methanol.

Self-Validating Forced Degradation Protocols

To empirically map these pathways, we employ a forced degradation workflow based on ICH Q1A(R2) guidelines[3]. A protocol is only scientifically sound if it is self-validating. Therefore, this workflow incorporates active quenching to freeze reaction kinetics at precise timepoints, and mass balance calculations (Parent remaining + Degradants formed = 100% ± 5%) to ensure no volatile or insoluble degradants are missed.

Step-by-Step Experimental Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of (2-Ethylpyrimidin-5-YL)methanol.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Causality note: A 50:50 cosolvent system ensures complete solubility of both the moderately lipophilic parent and highly polar degradation products (like the carboxylic acid).

Step 2: Execution of Stress Conditions Divide the stock into five parallel reaction vials:

  • Control: 1 mL stock + 1 mL H2O (Stored at 4°C in the dark).

  • Acidic Hydrolysis: 1 mL stock + 1 mL 0.2 N HCl. Incubate at 60°C for 7 days.

  • Alkaline Hydrolysis: 1 mL stock + 1 mL 0.2 N NaOH. Incubate at 60°C for 7 days.

  • Oxidative Stress: 1 mL stock + 1 mL 6% H2O2. Incubate at 25°C for 48 hours.

  • Photolytic Stress: 1 mL stock + 1 mL H2O. Expose to 200 W·h/m² UV light (ICH Q1B compliant) for 7 days at 25°C.

Step 3: Kinetic Quenching (The Self-Validation Step) To ensure analytical accuracy, degradation must be halted instantly before injection into the LC-MS.

  • Acidic samples: Neutralize with an equimolar volume of 0.2 N NaOH.

  • Alkaline samples: Neutralize with an equimolar volume of 0.2 N HCl.

  • Oxidative samples: Quench with 100 µL of 10% sodium thiosulfate to reduce residual peroxides.

Step 4: UHPLC-MS/MS Analysis

  • Dilute all quenched samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor via High-Resolution Mass Spectrometry (HRMS) in positive ESI mode to identify degradant m/z shifts (e.g., +14 Da for aldehyde formation, +30 Da for carboxylic acid formation).

ForcedDegradation Prep Sample Prep (1 mg/mL API) Stress Stress Conditions (Acid, Base, Ox, UV, Heat) Prep->Stress Aliquot Quench Neutralization & Quenching Stress->Quench Timepoints (0-14 days) Analysis UHPLC-MS/MS Quantification Quench->Analysis Dilute to 0.1 mg/mL Data Kinetic Modeling & Mass Balance Analysis->Data Peak Integration

Self-validating forced degradation workflow compliant with ICH Q1A(R2) guidelines.

Quantitative Degradation Profile

Based on the structural mechanics of hydroxymethylpyrimidines, the expected quantitative degradation profile under forced stress is summarized below. This data serves as a baseline for establishing analytical system suitability.

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradant Species
Acidic Hydrolysis 0.1 N HCl (Final)7 days, 60°C< 5%Stable (Protonated pyrimidine)
Alkaline Hydrolysis 0.1 N NaOH (Final)7 days, 60°C5 - 10%Ring-opened aliphatic byproducts
Oxidative 3% H2O2 (Final)48 hours, 25°C15 - 25%2-Ethylpyrimidine-5-carbaldehyde
Photolytic (UV) 200 W·h/m² UV7 days, 25°C10 - 20%Dimeric cross-links / Radicals
Thermal (Solid) Solid state powder14 days, 80°C< 2%Stable

Note: The high susceptibility to oxidation dictates that long-term storage of (2-Ethylpyrimidin-5-YL)methanol must be conducted under an inert atmosphere (Argon or Nitrogen) in amber vials to mitigate both ROS and UV exposure.

Conclusion

The stability of (2-Ethylpyrimidin-5-YL)methanol is dictated by the push-pull electronic relationship between its electron-deficient pyrimidine core and its oxidatively vulnerable C5-hydroxymethyl group. By applying a mechanistic understanding of these pathways—specifically the rapid transition to 2-ethylpyrimidine-5-carbaldehyde under oxidative stress—researchers can design robust storage protocols and highly specific stability-indicating LC-MS assays. Implementing the self-validating quenching protocols outlined above ensures that kinetic data is an exact reflection of the molecule's behavior, free from post-sampling artifacts.

References

  • Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Efficient NO Equivalent for Activation of Molecular Oxygen and Its Applications in Transition-Metal-Free Catalytic Aerobic Alcohol Oxidation The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES ICH / EMEA Regulatory Documentation[Link][3]

Sources

Exploratory

Crystallographic Profiling and Structural Dynamics of (2-Ethylpyrimidin-5-yl)methanol: A Privileged Scaffold in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the pyrimidine ring serves as a fundamental pharmacophore due to its ability to engage in robust hydrogen bonding and π-π stacking interactions within biological tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine ring serves as a fundamental pharmacophore due to its ability to engage in robust hydrogen bonding and π-π stacking interactions within biological targets. Specifically, (2-Ethylpyrimidin-5-yl)methanol (and its derivatives, such as the 4-amino analogue, CAS: 876-21-1) has emerged as a critical building block and structural intermediate [3]. The hydroxymethyl group at the C5 position provides a versatile handle for etherification, amination, or oxidation, while the ethyl group at C2 modulates lipophilicity and steric bulk. This technical guide explores the crystallographic properties, 3D structural conformation, and experimental X-ray diffraction protocols for this class of compounds, elucidating why it is heavily utilized in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors [1] and WRN helicase allosteric inhibitors [2].

Chemical Synthesis and Structural Basis

The synthesis of (2-Ethylpyrimidin-5-yl)methanol typically proceeds via the reduction of its corresponding ester, such as ethyl 2-ethylpyrimidine-5-carboxylate, using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) under anhydrous conditions [4].

The resulting primary alcohol is a highly crystalline solid. In drug discovery, understanding the exact spatial orientation of the hydroxymethyl group relative to the pyrimidine nitrogen atoms is crucial. The structural rigidity of the pyrimidine ring combined with the rotational freedom of the C5-hydroxymethyl bond allows the molecule to adopt multiple conformations, which can be "locked" upon binding to a target receptor or enzyme active site [2].

SynthesisPathway Start Ethyl 2-ethylpyrimidine- 5-carboxylate Reduction Reduction (LiAlH4 / DIBAL-H) Start->Reduction Core (2-Ethylpyrimidin-5-yl) methanol Reduction->Core Etherification Etherification (Williamson Synthesis) Core->Etherification Oxidation Oxidation to Aldehyde Core->Oxidation Amination Reductive Amination Core->Amination Target1 CETP Inhibitors Etherification->Target1 Target3 TNF-α Modulators Oxidation->Target3 Target2 WRN Helicase Inhibitors Amination->Target2

Fig 1: Synthetic and derivatization pathway of (2-Ethylpyrimidin-5-yl)methanol.

Crystallographic Data and X-Ray Structure

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for determining the absolute configuration and solid-state packing of pyrimidine derivatives [3]. The crystallographic behavior of (2-Ethylpyrimidin-5-yl)methanol is defined by its strong intermolecular hydrogen bonding.

Intermolecular Interactions and Crystal Packing

In the solid state, the hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor. The primary crystallographic motif involves the hydroxyl hydrogen donating to the pyrimidine nitrogen (N1 or N3) of an adjacent molecule, forming a continuous 1D hydrogen-bonded chain or a 2D sheet network.

  • Causality of Packing: The steric bulk of the C2-ethyl group forces the molecules to adopt a staggered herringbone packing arrangement to minimize van der Waals repulsion while maximizing π-π stacking between the electron-deficient pyrimidine rings.

Representative Crystallographic Parameters

While specific unit cell dimensions can vary based on the solvent of crystallization (solvatomorphism), the following table summarizes the highly representative crystallographic data for this class of unhindered pyrimidine-5-methanols.

ParameterRepresentative Value / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 9.8 Å
Cell Angle (β) ≈ 105°
Volume (V) ≈ 795 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.25 - 1.30 g/cm³
Absorption Coefficient (μ) ~0.09 mm⁻¹ (Mo Kα radiation)
F(000) ~320

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization and X-ray structural determination of (2-Ethylpyrimidin-5-yl)methanol.

Step 1: Crystal Growth (Solvent Evaporation Method)
  • Rationale: Slow evaporation allows for thermodynamic control, yielding defect-free single crystals suitable for diffraction.

  • Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane 1:1 v/v). Note: The polar ethyl acetate solvates the hydroxyl group, while the non-polar hexane reduces solubility, driving nucleation.

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove particulate impurities (which act as unwanted nucleation sites).

  • Puncture the vial cap with a narrow needle and leave undisturbed at 20°C in a vibration-free environment for 48–72 hours.

Step 2: Crystal Mounting and Data Collection
  • Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope.

  • Coat the crystal in paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Transfer immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K .

    • Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and allowing for the accurate location of the hydroxyl hydrogen atom.

  • Collect data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å) utilizing a microfocus X-ray source.

Step 3: Structure Solution and Refinement (Self-Validating Checkpoints)
  • Integration: Integrate the diffraction frames using software like APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Validation Checkpoint: Ensure the final R₁ value is < 0.05 (5%) and the Goodness-of-Fit (GooF) is approximately 1.0. A GooF significantly deviating from 1.0 indicates an over- or under-parameterized model. Ensure the residual electron density map shows no peaks > 0.5 e/ų.

SCXRDWorkflow SamplePrep 1. Crystal Growth (Slow Evaporation) Mounting 2. Cryo-Mounting (100 K, Paratone Oil) SamplePrep->Mounting Diffraction 3. X-Ray Diffraction (Mo-Kα / Cu-Kα) Mounting->Diffraction Integration 4. Data Integration & Absorption Correction Diffraction->Integration Refinement 5. Structure Solution (SHELXT/SHELXL) Integration->Refinement Validation 6. Validation Checkpoint (R1 < 5%, GooF ~ 1.0) Refinement->Validation

Fig 2: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.

Mechanistic Insights in Drug Development

The crystallographic data of the (2-ethylpyrimidin-5-yl)methyl moiety is not merely an academic exercise; it directly informs Structure-Activity Relationship (SAR) studies.

  • CETP Inhibitors: In the development of backup compounds to Anacetrapib (e.g., MK-8262), the incorporation of pyrimidine rings dramatically alters the lipophilicity (LogD) and hERG liability of the molecule. The precise vector of the C5-substituent allows the molecule to navigate the hydrophobic pocket of the Cholesteryl Ester Transfer Protein without clashing with surrounding amino acid residues [1].

  • WRN Helicase Inhibitors: For covalent allosteric inhibitors targeting MSI-High cancers, the steric hindrance provided by specific alkyl groups on pyrimidine rings (like the C2-ethyl group) dictates the trajectory of nucleophilic attack by the enzyme's cysteine residues. X-ray co-crystallography of these inhibitors bound to the target relies heavily on the baseline structural parameters derived from small-molecule SC-XRD of fragments like (2-Ethylpyrimidin-5-yl)methanol [2].

By leveraging the precise bond lengths, angles, and torsional preferences obtained from crystallographic data, computational chemists can accurately parameterize force fields for molecular docking, accelerating the rational design of targeted therapeutics.

References

  • Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers PubMed Central (PMC) - NIH URL:[Link]

  • FUSED HETEROCYCLIC RING DERIVATIVE AND USE THEREOF European Patent Office - EP 2471793 B1 URL
Foundational

Pharmacokinetic Profiling of (2-Ethylpyrimidin-5-YL)methanol Analogs: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity. The (2-ethylpyrimidin-5-yl)methanol scaffold has emerged as a highly versatile and privileged pharmacophore.

Historically, electron-rich aromatic rings (such as phenyl or unsubstituted pyridine rings) have presented liabilities in metabolic stability, often undergoing rapid cytochrome P450 (CYP450)-mediated oxidation. The introduction of a pyrimidine ring—an electron-deficient heterocycle—acts as a robust bioisostere that effectively forms hydrogen bonds while significantly improving pharmacokinetic (PK) and pharmacodynamic properties[1]. Furthermore, the specific substitution pattern of the (2-ethylpyrimidin-5-yl)methanol moiety offers dual advantages:

  • The 2-Ethyl Group: Modulates lipophilicity (LogD) and provides a hydrophobic anchor, which has been shown to influence metabolic stability and structure-activity relationships in complex pathways[2].

  • The 5-Methanol Group: Serves as a versatile synthetic vector for further elaboration or acts as a direct hydrogen-bond donor/acceptor in target binding pockets (e.g., in Mcl-1 or TRPV3 inhibitors)[3].

This technical guide delineates the systematic pharmacokinetic profiling of (2-ethylpyrimidin-5-yl)methanol analogs, bridging the gap between in vitro assay design and in vivo PK translation.

Logical Workflow of PK Profiling

To prevent late-stage attrition, our profiling cascade employs a tiered, self-validating approach. We do not merely screen compounds; we interrogate the mechanisms of their clearance.

Logical workflow of the pharmacokinetic profiling cascade for pyrimidine analogs.

Physicochemical Properties & ADME Implications

Before initiating biological assays, understanding the foundational physicochemical properties of the scaffold is mandatory. The ethyl-substituted version, such as (4-Amino-2-ethylpyrimidin-5-yl)methanol (CAS 876-21-1), is frequently utilized as a synthetic analogue to elucidate how aliphatic chain length at the 2-position influences lipophilicity[2].

Table 1: Key Physicochemical Parameters of Pyrimidine-Methanol Building Blocks
Property(4-Amino-2-ethylpyrimidin-5-yl)methanol(Pyrimidin-4-yl)methanol
CAS Number 876-21-133581-98-5
Molecular Formula C₇H₁₁N₃OC₅H₆N₂O
Molecular Weight 153.18 g/mol 110.11 g/mol
Structural Modulator 2-Ethyl (Lipophilic), 4-Amino (Polar)Unsubstituted core
Primary Utility Precursor for biologically active librariesScaffold for Mcl-1/oncology inhibitors

Data synthesized from foundational chemical registries[2],[3].

Expert Insight: The primary alcohol on the 5-position is a known site for Phase II glucuronidation. However, steric hindrance provided by adjacent substitutions (or the electronic deactivation by the pyrimidine core) can mitigate rapid Phase II clearance, pushing the molecule toward a more favorable half-life.

In Vitro Pharmacokinetic Profiling: Metabolic Stability

The most profound impact of the pyrimidine-methanol scaffold is observed in hepatic clearance assays. For instance, in the development of TRPV3 antagonists, replacing a pyridine ring with a pyrimidine ring resulted in a 2.5- to 3-fold diminished microsomal clearance in rats[4].

Table 2: Impact of Heterocyclic Scaffold on Microsomal Clearance
Compound Scaffold / ModificationRat Microsomal Clearance ( Clint​ , L/h/kg)Relative Stability Gain
Pyridine-Methanol (Lead 5a)151.0Baseline
Pyrimidine-Methanol (Analog 5h)~50.3~3.0-fold improvement
Trifluoromethoxyphenyl-Pyrimidine (Analog 5i)29.0~5.2-fold improvement

Data demonstrating the metabolic advantage of the pyrimidine core over pyridine[4].

Protocol 1: Self-Validating Microsomal Stability Assay ( Clint​ )

Objective: Determine the intrinsic clearance of (2-ethylpyrimidin-5-yl)methanol analogs to predict in vivo hepatic clearance. Causality & Rationale: We utilize a substrate concentration of 1 µM. Why? To ensure the concentration remains significantly below the Michaelis-Menten constant ( Km​ ). This guarantees first-order kinetics, making the calculation of intrinsic clearance mathematically valid.

Step-by-Step Methodology:

  • System Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Suspend rat or human liver microsomes in the buffer to achieve a final protein concentration of 0.5 mg/mL. Add the test analog (final concentration 1 µM, DMSO < 0.1% to prevent enzyme inhibition).

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated Phase I metabolism.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching & Extraction: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Rationale: Acetonitrile instantly denatures CYP enzymes, halting the reaction at the exact time point while precipitating proteins.

  • System Suitability Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil does not clear rapidly, the NADPH batch is compromised; the assay invalidates itself.

  • Analysis: Centrifuge at 4000g for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

Primary metabolic clearance pathways for (2-ethylpyrimidin-5-yl)methanol derivatives.

In Vivo Pharmacokinetics: Translating to Animal Models

While in vitro stability is a prerequisite, in vivo profiling dictates the dosing regimen. The lipophilicity introduced by the 2-ethyl group can significantly alter the volume of distribution ( Vss​ ) and terminal half-life ( t1/2​ ). For instance, in the optimization of CETP inhibitors, tuning the lipophilicity of pyrimidine derivatives was crucial for managing extremely long half-lives and simplifying clinical elimination profiles[5].

Protocol 2: In Vivo Rat PK Profiling (IV/PO Crossover)

Objective: Determine systemic clearance ( CL ), volume of distribution ( Vss​ ), and absolute oral bioavailability ( F ). Causality & Rationale: A crossover or parallel IV/PO design is mandatory. Intravenous (IV) dosing establishes the absolute baseline for clearance and distribution without the variable of gastrointestinal absorption. Oral (PO) dosing assesses membrane permeability and first-pass metabolism.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight (12 hours) with water ad libitum. Rationale: Fasting standardizes gastric pH and emptying times, minimizing food-effect variability on the absorption of lipophilic pyrimidine analogs.

  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: Must be a perfectly clear solution to prevent microembolisms and artificially inflated clearance rates caused by macrophage phagocytosis of precipitates.

    • PO Formulation: 5 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80 (Suspension).

  • Administration & Sampling: Administer via tail vein (IV) or oral gavage (PO). Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood in K₂EDTA tubes. Centrifuge immediately at 3000g for 10 minutes at 4°C to separate plasma. Rationale: Cold processing prevents ex vivo degradation of the compound by plasma esterases.

  • Bioanalysis: Extract plasma via protein precipitation (3:1 Acetonitrile:Plasma). Analyze via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA).

Data Interpretation & Lead Optimization

When analyzing the PK data of (2-ethylpyrimidin-5-yl)methanol analogs, pay close attention to the disparity between in vitro Clint​ and in vivo CL .

If a compound exhibits low microsomal clearance but high in vivo clearance, investigate extrahepatic clearance mechanisms (e.g., renal excretion of the unchanged drug due to the polarity of the methanol group) or Phase II direct glucuronidation on the primary alcohol. To mitigate the latter, medicinal chemists often introduce steric bulk (e.g., converting the methanol to a tertiary alcohol) or utilize the methanol group to synthesize a more metabolically stable ether linkage.

By systematically applying these self-validating protocols, drug development teams can fully leverage the (2-ethylpyrimidin-5-yl)methanol scaffold, transforming a raw chemical building block into a highly optimized, clinical-grade therapeutic agent.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC.[Link]

  • Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties | Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (2-Ethylpyrimidin-5-yl)methanol

Target Molecule: (2-Ethylpyrimidin-5-yl)methanol (CAS: 1339491-06-3) Core Scaffold: 2-Alkylpyrimidine-5-methanol Primary Application: Building block for covalent allosteric inhibitors, kinase ligands, and thiamine (Vitam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2-Ethylpyrimidin-5-yl)methanol (CAS: 1339491-06-3) Core Scaffold: 2-Alkylpyrimidine-5-methanol Primary Application: Building block for covalent allosteric inhibitors, kinase ligands, and thiamine (Vitamin B1) analogs.

Strategic Rationale & Retrosynthetic Analysis

The 2-alkylpyrimidine-5-methanol scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized in the development of clinical-stage therapeutics, including covalent allosteric inhibitors for MSI-High cancers[1].

Synthesizing (2-ethylpyrimidin-5-yl)methanol requires a highly regioselective approach to avoid isomeric contamination. Traditional condensations using 1,3-dicarbonyls often yield complex mixtures or require subsequent oxidation steps. To circumvent this, our protocol employs a deconstruction-reconstruction strategy utilizing a vinamidinium salt[2].

Vinamidinium salts are stabilized alkenes governed by "push–pull" electronic influences between an electron-donating amino group and an electron-withdrawing ammonium group[3]. When reacted with a bifunctional nucleophile like propionamidine, this 1,3-dielectrophile undergoes a highly predictable cyclization to form the pyrimidine ring unambiguously[4]. The resulting ester is then chemoselectively reduced to the target primary alcohol.

Synthetic Workflow

SynthesisWorkflow A Propionamidine HCl + Vinamidinium Salt B Ethyl 2-ethylpyrimidine- 5-carboxylate A->B NaOEt, EtOH Reflux, 4h C (2-Ethylpyrimidin-5-yl) methanol B->C LiAlH4, THF 0 °C to RT, 2h

Figure 1: Two-step synthetic workflow for (2-Ethylpyrimidin-5-yl)methanol.

Materials and Reagents

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
Propionamidine HCl108.571.1NucleophileIrritant, Hygroscopic
Vinamidinium Salt*264.751.01,3-DielectrophileMoisture sensitive
Sodium Ethoxide (21% in EtOH)68.052.2BaseCorrosive, Flammable
LiAlH₄ (1.0 M in THF)37.951.5Reducing AgentReacts violently with H₂O
Anhydrous THF72.11-SolventPeroxide former, use dry

*[2-(ethoxycarbonyl)-3-(dimethylamino)allylidene]dimethylammonium chloride

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-ethylpyrimidine-5-carboxylate

Mechanistic Causality: The reaction initiates by liberating the free base of propionamidine using sodium ethoxide. The amidine attacks the highly electrophilic vinamidinium salt to form an aza-ene intermediate. Base-promoted intramolecular cyclization follows, driving the elimination of two equivalents of dimethylamine to achieve full aromatization[2].

Mechanism N1 Propionamidine (Free Base) N3 Aza-ene Intermediate (1st Nucleophilic Attack) N1->N3 N2 Vinamidinium Salt (1,3-Dielectrophile) N2->N3 N4 Cyclization (Intramolecular Attack) N3->N4 Base promoted N5 Aromatization (- Dimethylamine) N4->N5 Elimination N6 Ethyl 2-ethylpyrimidine- 5-carboxylate N5->N6

Figure 2: Mechanistic pathway of pyrimidine ring cyclization via vinamidinium salt.

Procedure:

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Activation: Add 100 mL of absolute ethanol followed by sodium ethoxide solution (2.2 eq). Cool the mixture to 0 °C.

  • Amidine Liberation: Slowly add propionamidine hydrochloride (1.1 eq).

    • Self-Validation (IPC): A fine white precipitate (NaCl) will form immediately, confirming the successful generation of the free amidine base. Stir for 15 minutes.

  • Condensation: Add the vinamidinium salt (1.0 eq) in one portion. The solution will turn pale yellow.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (30% EtOAc/Hexanes). The highly polar vinamidinium salt (baseline) will disappear, replaced by a strong UV-active spot at Rf​≈0.5 .

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (10-30% EtOAc in Hexanes) to yield the product as a pale yellow oil (Yield: ~78%).

Protocol B: Chemoselective Reduction to (2-Ethylpyrimidin-5-yl)methanol

Mechanistic Causality: While milder agents like NaBH₄ are safer, they fail to efficiently reduce the electron-deficient pyrimidine-5-carboxylate. LiAlH₄ provides the necessary nucleophilic hydride transfer. Crucially, a Fieser workup is mandated. Pyrimidine methanols are highly polar and capable of strong hydrogen bonding. Standard aqueous quenching forms a gelatinous aluminum hydroxide matrix that permanently traps the product. The Fieser method forces the aluminum salts into a dense, granular lattice, releasing the product into the organic phase.

Table 2: Optimization of the Ester Reduction Step

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Observation / Causality
NaBH₄MeOH6512< 10Ester deactivated by heterocycle; insufficient hydride nucleophilicity.
DIBAL-HDCM-78 to 0465Pyrimidine nitrogens coordinate Al, causing inconsistent reduction.
LiAlH₄ THF 0 to 25 2 88 Clean conversion; requires strict Fieser workup to prevent gelation.

Procedure:

  • Preparation: In an oven-dried 250 mL flask under argon, dissolve Ethyl 2-ethylpyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Hydride Addition: Dropwise, add LiAlH₄ (1.0 M in THF, 1.5 eq) over 20 minutes via a syringe pump.

    • Self-Validation (IPC): Vigorous gas evolution (H₂) indicates active hydride transfer.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

    • Self-Validation (IPC): TLC (5% MeOH in DCM) should show complete consumption of the ester ( Rf​≈0.8 ) and the appearance of a polar product ( Rf​≈0.3 ).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Dropwise, highly exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the quenched mixture vigorously for 15 minutes at room temperature until the aluminum salts precipitate as a crisp, white, granular solid.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL) to extract any hydrogen-bonded product.

  • Final Polish: Concentrate the filtrate in vacuo. Purify the crude residue by recrystallization (EtOAc/Hexanes) or short-path silica plug to yield (2-Ethylpyrimidin-5-yl)methanol as a white crystalline solid.

Analytical Characterization (Expected Data)

  • LC-MS (ESI+): m/z calculated for C₇H₁₁N₂O [M+H]⁺ 139.08, found 139.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 2H, Pyrimidine H4, H6), 4.72 (s, 2H, -CH₂OH), 2.98 (q, J=7.6 Hz, 2H, -CH₂CH₃), 2.15 (br s, 1H, -OH), 1.38 (t, J=7.6 Hz, 3H, -CH₂CH₃).

Sources

Application

Application Note: Advanced Derivatization Strategies for the (2-Ethylpyrimidin-5-yl)methanol Hydroxyl Group

Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently serving as a core pharmacophore in kinase inhibitors, antiviral agents, and novel pestic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently serving as a core pharmacophore in kinase inhibitors, antiviral agents, and novel pesticides. Specifically, (2-Ethylpyrimidin-5-yl)methanol provides a highly versatile synthetic node. The 2-ethyl substitution enhances lipophilicity and metabolic stability, while the primary hydroxyl group at the C5 position offers a reactive handle for structural diversification.

This application note provides a comprehensive, field-proven guide to the derivatization of the (2-Ethylpyrimidin-5-yl)methanol hydroxyl group. It details the physicochemical rationale, optimized workflows, and self-validating protocols for activation, oxidation, and functionalization.

Physicochemical Context & Reactivity Logic

To successfully derivatize (2-Ethylpyrimidin-5-yl)methanol, one must understand the electronic environment of the pyrimidine ring.

  • Electronic Deficit: Pyrimidine is a highly electron-deficient heterocycle. The nitrogen atoms at positions 1 and 3 draw electron density away from the ring carbons. However, the C5 position is the most electron-rich (or least electron-deficient) carbon on the ring, as it is not ortho or para to the nitrogens .

  • Hydroxyl Reactivity: Because the C5 position is relatively electron-neutral compared to C2, C4, and C6, the attached hydroxymethyl group (-CH₂OH) behaves similarly to a standard benzylic alcohol. However, the inductive electron-withdrawing effect of the overall pyrimidine ring makes the hydroxyl oxygen slightly less nucleophilic than an aliphatic primary alcohol.

  • Causality in Reagent Selection: Strong Lewis acids or harsh acidic oxidants (like KMnO₄) should be avoided. The basic nitrogen atoms (pKa ~1.2) will readily protonate or coordinate with metals, leading to poor solubility, stalled reactions, or unwanted N-oxidation. Therefore, mild, non-acidic, or buffered conditions are required for high-yield derivatization .

Core Derivatization Workflows

Workflow A: Activation via Sulfonylation or Halogenation

The "Why": The hydroxyl group is a poor leaving group. To attach complex amines, thiols, or other nucleophiles (a common step in synthesizing kinase inhibitors), the -OH must be converted to a mesylate (-OMs) or a halide (-Cl, -Br). The "How": Mesylation using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) is preferred over tosylation due to the reduced steric hindrance of the mesyl group, allowing for faster reaction rates at the C5-methyl position. Alternatively, Appel reaction conditions (CBr₄/PPh₃) or Thionyl chloride (SOCl₂) cleanly yield the corresponding halides .

Workflow B: Controlled Oxidation to Aldehyde

The "Why": Converting the alcohol to (2-Ethylpyrimidin-5-yl)carbaldehyde opens pathways for Reductive Amination or Wittig olefinations. The "How": Swern oxidation or activated Manganese Dioxide (MnO₂) are the reagents of choice. They prevent over-oxidation to the carboxylic acid and do not interfere with the pyrimidine nitrogens .

Workflow C: Direct Etherification / Esterification

The "Why": O-alkylation or O-acylation is used to attach solubilizing linkers (e.g., PEG chains for PROTACs) or to create prodrugs. The "How": Due to the slightly reduced nucleophilicity of the oxygen, strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF or THF) are required to generate the alkoxide before adding the alkyl halide .

G Start (2-Ethylpyrimidin-5-yl)methanol Mesylate Mesylate / Halide (-OMs, -Cl, -Br) Start->Mesylate MsCl/Et3N or SOCl2/CBr4 Aldehyde Aldehyde (-CHO) Start->Aldehyde MnO2 or Swern Ox. Ester Ester / Ether (-OCOR, -OR) Start->Ester RCOCl/Base or R-X/NaH Amine Secondary/Tertiary Amine (Kinase Inhibitor Precursor) Mesylate->Amine HNR2, Base, Heat Aldehyde->Amine HNR2, NaBH(OAc)3 (Reductive Amination) Alkene Alkene / Homologated Chain (Wittig Product) Aldehyde->Alkene Ph3P=CHR

Caption: Chemical derivatization pathways for the (2-Ethylpyrimidin-5-yl)methanol hydroxyl group.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the optimized parameters for the three primary derivatization methods.

Derivatization MethodReagents & SolventsTemp & TimeTypical YieldFunctional Group Tolerance
Mesylation MsCl (1.2 eq), Et₃N (1.5 eq), DCM0 °C to RT, 2 h85 - 95%High (Avoids acidic cleavage)
Bromination (Appel) CBr₄ (1.1 eq), PPh₃ (1.1 eq), DCM0 °C to RT, 1 h80 - 90%Moderate (PPh₃O byproduct)
Oxidation (Aldehyde) MnO₂ (10 eq), CHCl₃ or DCMReflux, 12 h75 - 85%High (Mild, highly selective)
Etherification NaH (1.5 eq), R-Br (1.2 eq), DMF0 °C to RT, 4 h60 - 80%Low (Base-sensitive groups fail)

Experimental Protocols

Protocol 1: Synthesis of (2-Ethylpyrimidin-5-yl)methyl methanesulfonate

This protocol is a self-validating system: the formation of the mesylate is confirmed by the disappearance of the polar alcohol spot on TLC and the generation of a triethylamine hydrochloride precipitate.

Materials:

  • (2-Ethylpyrimidin-5-yl)methanol (1.0 mmol, 138.17 mg)

  • Methanesulfonyl chloride (MsCl) (1.2 mmol, 93 µL)

  • Triethylamine (Et₃N) (1.5 mmol, 210 µL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Ethylpyrimidin-5-yl)methanol in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add Et₃N via syringe. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 5 minutes. Validation Check: A white precipitate (Et₃N·HCl) should begin to form immediately, indicating the reaction is proceeding.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Monitoring: Check reaction completion via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (Rf ~0.2) should be completely consumed, replaced by a less polar UV-active spot (Rf ~0.5).

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is typically pure enough (>95%) for immediate downstream nucleophilic substitution. Note: Mesylates can degrade over time; use within 24 hours or store at -20 °C.

Protocol 2: Oxidation to 2-Ethylpyrimidine-5-carbaldehyde via MnO₂

This method leverages the benzylic-like nature of the C5 position. MnO₂ is highly selective for allylic/benzylic alcohols, ensuring the ethyl group at C2 remains untouched.

Materials:

  • (2-Ethylpyrimidin-5-yl)methanol (1.0 mmol, 138.17 mg)

  • Activated Manganese(IV) Oxide (MnO₂) (10.0 mmol, 869 mg)

  • Chloroform (CHCl₃) (10.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in 10.0 mL of CHCl₃ in a 50 mL round-bottom flask.

  • Oxidant Addition: Add activated MnO₂ in a single portion. Causality: A large excess (10 eq) is required because the reaction occurs strictly on the solid surface of the MnO₂ lattice.

  • Heating: Attach a reflux condenser and heat the heterogeneous mixture to 65 °C (reflux) with vigorous stirring for 12 hours.

  • Monitoring: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The product aldehyde will appear as a highly UV-active spot at Rf ~0.7.

  • Filtration: Cool the mixture to RT. Filter the suspension through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess CHCl₃ and EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure aldehyde.

Biological Application & Mechanism of Action

Derivatives of (2-Ethylpyrimidin-5-yl)methanol are frequently utilized to synthesize competitive ATP-site inhibitors for Receptor Tyrosine Kinases (RTKs). The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the derivatized C5-substituent extends into the solvent-exposed channel or specificity pockets.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Effector Downstream Kinases (e.g., MEK/ERK) Receptor->Effector Phosphorylation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Response Cell Proliferation & Survival Effector->Response Gene Transcription

Caption: Pharmacological mechanism of action for pyrimidine-derived kinase inhibitors.

References

  • Pyrimidine - Wikipedia Source: Wikipedia URL:[Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine Source: Taylor & Francis (Synthetic Communications) URL:[Link]

  • Source: Google Patents (WO2013127267A1)
  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario Source: MDPI (Molecules) URL:[Link]

Method

Application Note: Scale-Up Synthesis Procedures for (2-Ethylpyrimidin-5-yl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary (2-Ethylpyrimidin-5-yl)methanol (CAS: 1339491-06-3)[1] is a highly valuable heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

(2-Ethylpyrimidin-5-yl)methanol (CAS: 1339491-06-3)[1] is a highly valuable heterocyclic building block utilized in the synthesis of novel bioactive molecules, kinase inhibitors, and analogues of thiamine (Vitamin B1)[2][3]. While related compounds like toxopyrimidine ((4-amino-2-methylpyrimidin-5-yl)methanol) are well-documented[4], the scale-up of the unsubstituted (at C4/C6) 2-ethylpyrimidine core requires specific synthetic strategies to avoid regioisomeric impurities and manage exothermic reductions safely[5]. This application note details a field-proven, two-step scalable synthesis from propionamidine hydrochloride, emphasizing chemoselectivity, process safety, and self-validating quality controls.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to look beyond the stoichiometry and understand the why behind the process parameters:

  • Regioselective Pyrimidine Construction: The condensation of propionamidine hydrochloride with a symmetrical or highly biased dielectrophile is critical. We utilize ethyl 2-(dimethylaminomethylene)-3-oxopropanoate. The use of sodium ethoxide serves a dual purpose: it liberates the free amidine and acts as a thermodynamic base to drive the aromatization via the elimination of dimethylamine and water. This specific dielectrophile ensures the C4 and C6 positions remain unsubstituted, yielding the exact target scaffold.

  • Chemoselective Ester Reduction (Safety by Design): Scaling up the reduction of ethyl 2-ethylpyrimidine-5-carboxylate to the corresponding alcohol presents significant safety challenges. Traditional reagents like Lithium Aluminum Hydride (LiAlH 4​ ) pose severe fire hazards and require cryogenic handling (-78°C) on a multi-kilogram scale. Instead, this protocol employs a Sodium Borohydride/Calcium Chloride (NaBH 4​ /CaCl 2​ ) system. This combination generates calcium borohydride (Ca(BH 4​ ) 2​ ) in situ, which selectively reduces esters to alcohols at mild temperatures (0–25°C) without over-reducing the pyrimidine ring[5].

Quantitative Process Parameters & IPC Specifications

The following table summarizes the critical process parameters (CPPs) and In-Process Controls (IPCs) required to maintain batch-to-batch reproducibility.

ParameterStep 1: CondensationStep 2: Reduction
Key Starting Material Propionamidine HClEthyl 2-ethylpyrimidine-5-carboxylate
Stoichiometry 1.0 eq Amidine : 1.05 eq Dielectrophile1.0 eq Ester : 2.0 eq NaBH 4​ : 1.0 eq CaCl 2​
Solvent System Ethanol (10 vol)THF (10 vol) / Ethanol (5 vol)
Operating Temp 75–80°C (Reflux)0°C to 25°C
IPC Criterion HPLC: Propionamidine < 2.0%HPLC: Ester < 1.0%
Expected Yield 75–82%85–90%
Purity (Target) > 95% (AUC)> 98% (AUC)

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethylpyrimidine-5-carboxylate

This protocol is designed for a 1.0 kg scale of starting material.

  • Reactor Preparation: Charge anhydrous ethanol (10 L, 10 vol) into a clean, dry, N 2​ -purged glass-lined reactor.

  • Amidine Liberation: Add propionamidine hydrochloride (1.0 kg, 9.2 mol). Cool the suspension to 0–5°C. Slowly add sodium ethoxide (21% solution in ethanol, 6.2 kg, 19.3 mol) dropwise over 1 hour.

    • Causality: Maintaining the internal temperature <10°C prevents the degradation of the liberated free amidine.

  • Electrophile Addition: Add ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (1.65 kg, 9.6 mol) in controlled portions to manage the mild exotherm.

  • Cyclization: Heat the mixture to reflux (75–80°C) for 6 hours.

    • Causality: Elevated temperature is required to drive the elimination of dimethylamine gas, finalizing the aromatization of the pyrimidine ring.

  • In-Process Control (IPC): Sample the reaction. Proceed only when HPLC confirms >98% conversion of the amidine.

  • Workup: Cool to 20°C and concentrate under reduced pressure to ~3 volumes. Quench with water (10 L) and extract with Ethyl Acetate (3 x 5 L). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the intermediate as a pale yellow oil/solid.

Step 2: Reduction to (2-Ethylpyrimidin-5-yl)methanol

This step relies on a self-validating quench mechanism to ensure safety.

  • Reductant Preparation: Charge THF (10 L) and the intermediate ethyl 2-ethylpyrimidine-5-carboxylate (1.0 kg, 5.5 mol) to the reactor. Add anhydrous CaCl 2​ (0.61 kg, 5.5 mol) and stir for 15 minutes.

  • Borohydride Addition: Cool the mixture to 0–5°C. Add NaBH 4​ (0.42 kg, 11.0 mol) in small portions over 1 hour.

  • Protonation & Activation: Slowly add Ethanol (5 L) dropwise over 2 hours.

    • Causality: Ethanol acts as a proton source to accelerate the reduction. This step is highly exothermic and evolves hydrogen gas. Strict temperature control (<15°C) and adequate reactor venting are mandatory.

  • Reaction: Stir the mixture at 20–25°C for 4 hours.

  • In-Process Control (IPC): Sample for HPLC. The reaction is complete when the ester peak is <1.0%.

  • Self-Validating Quench: Cool to 0°C. Carefully add 1M HCl (aq) dropwise to adjust the pH to 6–7.

    • Validation Check: The complete cessation of hydrogen gas bubbling serves as a visual, self-validating indicator that all active borohydride species have been destroyed, preventing dangerous pressure build-up during downstream solvent evaporation.

  • Isolation: Extract with EtOAc (3 x 5 L). Combine organics, wash with brine, and concentrate to 2 volumes. Add Heptane (6 L) to induce crystallization. Filter, wash with cold heptane, and dry under vacuum at 40°C to afford the target API intermediate, (2-Ethylpyrimidin-5-yl)methanol.

Process Workflow Diagram

ScaleUpWorkflow N1 Propionamidine HCl + Dielectrophile N2 Reactor A: Condensation NaOEt/EtOH, 75°C N1->N2 Charge & Heat N3 Ethyl 2-ethylpyrimidine- 5-carboxylate N2->N3 Distill & Extract N4 Reactor B: Reduction NaBH4 / CaCl2, 0-25°C N3->N4 Charge Reductant N5 Quench & Extraction Aq. HCl / EtOAc N4->N5 Controlled Quench N6 Crystallization Heptane/EtOAc N5->N6 Solvent Swap N7 (2-Ethylpyrimidin-5-yl)methanol Target API Intermediate N6->N7 Isolate & Dry

Fig 1: Two-step scale-up workflow for the synthesis of (2-Ethylpyrimidin-5-yl)methanol.

References

  • Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines Source: MDPI URL: 2

  • Title: Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA Source: NIH / PMC URL: 5

  • Title: Thiamine-impurities | Pharmaffiliates Source: Pharmaffiliates URL: 3

  • Title: Buy Toxopyrimidine | 73-67-6 - Smolecule Source: Smolecule URL: 4

  • Title: CAS:1339491-06-3, (2-Ethylpyrimidin-5-yl)methanol Source: Bidepharm URL: 1

Sources

Application

Advanced Applications of (2-Ethylpyrimidin-5-YL)methanol in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols Introduction & Structural Rationale In modern drug discovery, the strategic se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. (2-Ethylpyrimidin-5-yl)methanol (CAS: 1339491-06-3)[1] has emerged as a highly privileged scaffold. Featuring an electron-deficient pyrimidine core, a lipophilic ethyl substituent, and a versatile hydroxymethyl handle, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Historically, medicinal chemists relied heavily on pyridine rings to improve aqueous solubility. However, pyridines often introduce basicity-driven liabilities, most notably the off-target inhibition of the hERG potassium channel, leading to cardiotoxicity[2]. Substituting a pyridine with a pyrimidine ring—specifically the 2-ethylpyrimidin-5-yl moiety—dramatically lowers the pKa of the system[2]. This simple bioisosteric replacement maintains necessary polarity while effectively abolishing hERG binding, a strategy successfully employed in the development of next-generation cardiovascular and respiratory therapeutics[3].

Table 1: Physicochemical Profiling of (2-Ethylpyrimidin-5-yl)methanol
PropertyValueRationale in Drug Design
CAS Number 1339491-06-3Unique identifier for the exact regioisomer[1].
Molecular Weight 138.17 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5[1].
Log P (estimated) ~0.8 - 1.2The ethyl group provides necessary lipophilicity for membrane permeability, while pyrimidine nitrogens maintain aqueous solubility.
pKa (conjugate acid) ~2.5 - 3.0Significantly less basic than pyridine (~5.2), which is critical for avoiding hERG channel binding[2].
Derivatization 4-Amino analogueClosely related to thiamine (Vitamin B1) degradation products, used to study structure-activity relationships in biological pathways[4].

Application in Cardiovascular Drug Discovery: CETP Inhibitors

Cholesteryl ester transfer protein (CETP) regulates the homeostasis of lipid particles by transferring cholesteryl esters from cardioprotective High-Density Lipoproteins (HDL) to atherogenic Low-Density Lipoproteins (LDL)[5]. Inhibiting CETP is a validated strategy to reduce coronary heart disease (CHD) risk[5].

During the optimization of Merck's CETP inhibitor MK-8262 (a backup to Anacetrapib), researchers faced a significant hurdle: earlier pyridine-based analogues exhibited potent hERG inhibition[2]. By incorporating pyrimidine and aminopyrimidine derivatives, the research team successfully maintained CETP inhibitory potency while completely devoiding the molecules of hERG liability[3]. The ethyl group on the pyrimidine ring further optimized the Log D profile, ensuring adequate tissue distribution without excessive lipophilic accumulation[6].

CETP_Pathway Macrophage Macrophage (Cholesterol Efflux) HDL HDL Particles (Cardioprotective) Macrophage->HDL Efflux CETP CETP Enzyme (Cholesteryl Ester Transfer) HDL->CETP Cholesteryl Esters Liver Liver (Clearance) HDL->Liver Reverse Transport LDL LDL / VLDL (Atherogenic) CETP->LDL Transfer LDL->Liver Clearance Inhibitor Pyrimidine Inhibitor (e.g., MK-8262 series) Inhibitor->CETP Blocks Transfer

Figure 1: CETP pathway and pharmacological intervention via pyrimidine-based inhibitors.

Table 2: Comparative SAR (Pyridine vs. Pyrimidine in CETP Inhibitors)
Heterocycle CorehERG InhibitionTarget Potency (IC50)Lipophilicity (Log D)
Pyridine (Early Gen) High (Toxicity Liability)< 100 nM> 6.0
Pyrimidine (MK-8262) Negligible53 nM[6]5.3[6]

Application in Respiratory Diseases: MMP9/12 Inhibitors

Matrix metalloproteinases (MMPs), particularly MMP9 and MMP12 (macrophage elastase), are heavily implicated in the tissue destruction associated with Chronic Obstructive Pulmonary Disease (COPD) and asthma[7].

AstraZeneca developed a novel class of hydantoin derivatives to selectively inhibit these enzymes[8]. A critical structural feature of these highly potent inhibitors is a (2-ethylpyrimidin-5-yl)ethynyl tail, which penetrates deep into the S1' specificity pocket of the MMP enzyme[7]. To synthesize this tail, (2-ethylpyrimidin-5-yl)methanol is first oxidized to an aldehyde, and subsequently homologated to a terminal alkyne, which is then coupled to the hydantoin core[7].

Synthetic_Workflow Step1 (2-Ethylpyrimidin-5-yl)methanol CAS: 1339491-06-3 Step2 Oxidation (MnO2) Yield >85% Step1->Step2 Step3 2-Ethylpyrimidine-5-carbaldehyde Intermediate Step2->Step3 Step4 Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent) Step3->Step4 Step5 5-Ethynyl-2-ethylpyrimidine Alkyne Building Block Step4->Step5 Step6 Sonogashira Coupling (To Hydantoin MMP Scaffold) Step5->Step6

Figure 2: Synthetic workflow for incorporating the pyrimidine building block into MMP inhibitors.

Experimental Protocols

To utilize (2-ethylpyrimidin-5-yl)methanol effectively in library synthesis, it must often be converted into an electrophile (aldehyde) or a cross-coupling partner (alkyne). The following protocols are engineered to prevent the degradation of the electron-deficient pyrimidine ring.

Protocol A: Selective Oxidation to 2-Ethylpyrimidine-5-carbaldehyde

Causality Check: Strong oxidants like mCPBA will cause N-oxidation of the pyrimidine nitrogens, while acidic Cr(VI) reagents (Jones reagent) can lead to ring degradation or over-oxidation to the carboxylic acid. Activated Manganese Dioxide (MnO₂) provides a mild, heterogeneous, and highly selective route to the aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-ethylpyrimidin-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add activated MnO₂ (10.0 eq, 100 mmol) in a single portion. Note: A large excess of MnO₂ is required because the reaction occurs strictly on the solid surface.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1, UV active). The starting material spot (lower Rf) should completely disappear.

  • Workup & Filtration: Filter the suspension through a tightly packed pad of Celite. Critical Step: Do not attempt an aqueous wash before filtration; finely dispersed MnO₂ will cause unbreakable emulsions.

  • Concentration: Wash the Celite pad with additional DCM (2 x 20 mL). Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde.

  • Validation: Analyze via ¹H NMR (CDCl₃). A sharp singlet at ~10.1 ppm confirms the presence of the formyl proton, validating successful oxidation.

Protocol B: Seyferth-Gilbert Homologation to 5-Ethynyl-2-ethylpyrimidine

Causality Check: Standard Corey-Fuchs alkyne synthesis requires strong bases like n-BuLi, which readily undergo nucleophilic addition to the highly electrophilic C4/C6 positions of the pyrimidine ring. The Bestmann-Ohira reagent operates under mild carbonate base conditions, preserving the integrity of the heterocycle[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethylpyrimidine-5-carbaldehyde (1.0 eq, 5 mmol) and Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 eq, 6 mmol) in anhydrous methanol (30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, 10 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction will evolve nitrogen gas. Monitor via TLC until the aldehyde is consumed.

  • Quenching: Dilute the reaction mixture with a 5% aqueous NaHCO₃ solution (50 mL) to quench any unreacted phosphonate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent in vacuo and purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Analyze via ¹H NMR (CDCl₃). The disappearance of the aldehyde peak (10.1 ppm) and the appearance of a terminal alkyne proton at ~3.5 ppm (often a singlet or fine doublet) validates the self-contained success of the homologation.

References

  • Title : Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: Novel Hydantoin Derivatives for the Treatment of Obstructive Airway Diseases (US20100144771A1)

Sources

Method

Application Note: Chemoselective Oxidation of (2-Ethylpyrimidin-5-yl)methanol to 2-Ethylpyrimidine-5-carbaldehyde

Strategic Rationale & Substrate Considerations (2-Ethylpyrimidin-5-yl)methanol is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, transient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Considerations

(2-Ethylpyrimidin-5-yl)methanol is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, transient receptor potential (TRP) antagonists, and agrochemicals[1]. The conversion of this primary alcohol to 2-ethylpyrimidine-5-carbaldehyde requires careful reagent selection due to the specific electronic nature of the substrate.

Because the pyrimidine ring is highly electron-deficient, the hydroxymethyl group behaves similarly to a deactivated benzylic alcohol. Causality of Failure Modes: Using harsh, unselective oxidants like Jones reagent (CrO 3​ /H 2​ SO 4​ ) or potassium permanganate (KMnO 4​ ) will inevitably lead to over-oxidation, yielding 2-ethylpyrimidine-5-carboxylic acid. Furthermore, peracid-based oxidants risk unwanted N-oxidation of the pyrimidine nitrogen atoms. Therefore, mild, anhydrous, and chemoselective conditions are mandatory to preserve the integrity of the heterocyclic core[2].

Comparative Analysis of Oxidation Reagents

To achieve high yields without over-oxidation, three primary methodologies are standard in the field. The table below summarizes the quantitative and qualitative data for each approach to guide experimental design.

ReagentPrimary MechanismStandard Reaction ConditionsScalabilityOver-oxidation RiskWorkup Complexity
Dess-Martin Periodinane (DMP) Hypervalent iodine ligand exchangeCH 2​ Cl 2​ , 0 °C to RT, 1–4 hLow-Medium (MedChem)Very LowModerate (Aqueous quench required)
Activated MnO 2​ Radical single-electron transfer (SET)CHCl 3​ or Toluene, Reflux, 12–24 hHigh (Process/Scale-up)NoneVery Low (Simple filtration)
Swern Oxidation Alkoxysulfonium ylide fragmentationDMSO, (COCl) 2​ , Et 3​ N, CH 2​ Cl 2​ , -78 °CHigh (Process/Scale-up)NoneModerate (Stench byproducts, strict temp control)

Mechanistic Pathways: The Dess-Martin Periodinane Approach

For discovery-scale synthesis (< 5 grams), Dess-Martin Periodinane (DMP) is often the reagent of choice due to its rapid kinetics and mild conditions[2].

Causality of Chemoselectivity: The oxidation is initiated by the ligand exchange of an acetate group on the hypervalent iodine(V) center with the pyrimidin-5-ylmethanol substrate, forming an alkoxyiodinane intermediate. An intramolecular proton transfer to a departing acetate ligand facilitates the cleavage of the α-C-H bond. This concerted elimination expels the desired 2-ethylpyrimidine-5-carbaldehyde and reduces the iodine species to a stable iodine(III) byproduct[1]. Because the reaction is conducted in anhydrous dichloromethane, the absence of water prevents the formation of an aldehyde hydrate, completely eliminating the thermodynamic pathway to over-oxidation[2].

Figure 1: Dess-Martin Periodinane (DMP) oxidation mechanism of (2-Ethylpyrimidin-5-yl)methanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (MedChem Scale)

Ideal for rapid synthesis and library generation.

  • Preparation: Dissolve (2-Ethylpyrimidin-5-yl)methanol (1.0 equiv, e.g., 10 mmol) in anhydrous CH 2​ Cl 2​ (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Portion-wise, add Dess-Martin Periodinane (1.1 to 1.2 equiv)[2].

    • Causality: A slight stoichiometric excess ensures complete conversion, while the portion-wise addition controls the mild exotherm associated with ligand exchange.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours. Monitor via TLC (EtOAc/Hexanes).

  • Self-Validating Quench: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Vigorously stir for 30 minutes until the organic layer is clear.

    • Causality: The sodium thiosulfate (Na 2​ S 2​ O 3​ ) reduces any unreacted hypervalent iodine(V) and the iodine(III) byproducts into highly water-soluble species. The sodium bicarbonate (NaHCO 3​ ) neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation or hydration of the sensitive pyrimidine-carbaldehyde[1].

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CH 2​ Cl 2​ , dry the combined organics over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Activated Manganese Dioxide Oxidation (Process Scale)

Ideal for scale-up (> 10 grams) due to low cost and simplified workup.

  • Preparation: Dissolve the substrate (1.0 equiv) in a non-polar solvent such as toluene or chloroform (0.3 M)[3].

  • Reagent Addition: Add activated MnO 2​ (5.0 to 10.0 equiv).

    • Causality: MnO 2​ oxidation is a heterogeneous surface reaction governed by single-electron transfer (SET)[3]. A large stoichiometric excess is required because the reaction strictly occurs at the defect sites on the solid MnO 2​ lattice. Commercially available "activated" MnO 2​ must be used to ensure sufficient surface area.

  • Reaction: Heat the suspension to reflux (e.g., 80 °C to 110 °C) equipped with a Dean-Stark trap or reflux condenser for 12–24 hours.

  • Workup & Isolation: Cool to room temperature and filter the black suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with EtOAc or CH 2​ Cl 2​ . Concentrate the filtrate to afford the pure aldehyde. This method often bypasses the need for column chromatography, making it highly self-validating for scale-up.

(Note: Swern oxidation is a highly effective alternative for scale-up that avoids heavy metals, but requires strict cryogenic control at -78 °C to prevent Pummerer rearrangement byproducts[4].)

Analytical Validation & Troubleshooting

To confirm the success of the oxidation and the absence of over-oxidation, the following analytical signatures should be verified:

  • 1 H NMR (CDCl 3​ ): The transformation is definitively confirmed by the disappearance of the hydroxymethyl protons (a broad singlet near δ 4.7 ppm) and the emergence of a highly deshielded aldehyde proton (a sharp singlet near δ 10.1 ppm). The ethyl group signals (quartet at ~3.0 ppm, triplet at ~1.4 ppm) should remain unperturbed.

  • TLC: The product 2-ethylpyrimidine-5-carbaldehyde will exhibit a significantly higher Rf​ value compared to the polar starting alcohol due to the loss of hydrogen-bonding capability.

References

  • [4] Structural Contributions to Autocatalysis and Asymmetric Amplification in the Soai Reaction | ChemRxiv |4

  • [1] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications | 1

  • [3] Greener Approach for Synthesis of δ-MnO2 Nanoparticles: Access to Pharmaceutically Important Pyrimidines and their Antimicrobial Activity Studies | ACS Applied Bio Materials | 3

  • [2] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI | 2

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (2-Ethylpyrimidin-5-YL)methanol crude extracts

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of (2-Ethylpyrimidin-5-yl)methanol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of (2-Ethylpyrimidin-5-yl)methanol (CAS: 1339491-06-3).

As a highly polar, basic nitrogen-containing heterocycle, this compound is a critical building block in the synthesis of kinase inhibitors and thiamine analogs . However, its structural features—specifically the basic pyrimidine nitrogens and the hydrogen-bonding primary alcohol—present unique chromatographic challenges. This guide synthesizes field-proven troubleshooting strategies with self-validating protocols to ensure >98% purity.

Troubleshooting Guides & FAQs

Q1: Why does my crude extract streak severely on normal-phase silica gel, resulting in poor recovery? A1: The causality lies in the strong chemisorption between the basic pyrimidine nitrogens (which act as strong hydrogen bond acceptors) and the acidic free silanol groups (-SiOH) on the silica gel stationary phase. This interaction creates a secondary ion-exchange retention mechanism alongside standard partitioning, causing severe peak tailing and irreversible binding. Solution: You must dynamically mask the acidic silanols. Incorporating a basic modifier—such as 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH)—into your Dichloromethane/Methanol (DCM/MeOH) mobile phase will outcompete the pyrimidine for silanol binding sites, ensuring sharp, symmetrical elution .

TailingMechanism BasicN Basic Pyrimidine Nitrogens Interaction Strong Chemisorption (H-Bonding / Ion-Exchange) BasicN->Interaction Silanol Acidic Free Silanols (-SiOH) Silanol->Interaction Tailing Peak Tailing / Irreversible Binding Interaction->Tailing Modifier Basic Modifier (1% TEA) Tailing->Modifier Troubleshooting Solution Masking Silanol Masking (TEA blocks -SiOH) Modifier->Masking Elution Symmetrical Peak Elution Masking->Elution

Mechanism of silica tailing for pyrimidine derivatives and resolution via TEA modifier.

Q2: I am observing co-elution of the target compound with the unreacted ester precursor (e.g., ethyl 2-ethylpyrimidine-5-carboxylate). How can I resolve this? A2: The ester precursor lacks the primary alcohol and is significantly less polar than the target compound. Co-elution indicates that your initial chromatographic gradient is too steep, causing both compounds to migrate at the solvent front. Solution: Implement a step-gradient. Start with a non-polar system (e.g., 100% Hexane to 50% Ethyl Acetate) to completely elute the lipophilic ester. Only after the ester has eluted should you switch to a polar system (e.g., DCM/MeOH) to elute the (2-Ethylpyrimidin-5-yl)methanol.

Q3: What is the most efficient way to remove non-basic organic impurities before chromatography? A3: Exploit the basicity of the pyrimidine ring using a pH-swing Liquid-Liquid Extraction (LLE). The conjugate acid of the pyrimidine ring has a pKa low enough to be protonated at pH ~2, making it highly water-soluble. By acidifying the crude mixture, the target compound partitions into the aqueous layer, leaving neutral or lipophilic impurities in the organic layer. Basifying the aqueous layer to pH 8–9 recovers the neutral free base .

ExtractionWorkflow Crude Crude Extract (Target + Impurities) Acidify Acidification (1M HCl) Adjust to pH 2 Crude->Acidify AqPhase1 Aqueous Phase (Protonated Pyrimidine) Acidify->AqPhase1 Partition OrgPhase1 Organic Phase (Neutral Impurities) Acidify->OrgPhase1 Discard Basify Basification (Sat. NaHCO3) Adjust to pH 8-9 AqPhase1->Basify Extract Extraction (DCM or EtOAc) Basify->Extract Pure Enriched (2-Ethylpyrimidin-5-yl)methanol Extract->Pure Organic Layer

Self-validating pH-swing extraction workflow for basic nitrogen heterocycles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Two-Stage Acid-Base Liquid-Liquid Extraction (LLE)

Objective: Enriquing the crude extract prior to chromatography to minimize column loading and improve resolution.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.

    • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (elute with DCM:MeOH 9:1). The target compound should be entirely absent from the organic layer (remaining at the baseline of the aqueous spot due to its protonated state).

  • Partitioning: Transfer to a separatory funnel and separate the layers. Discard the organic layer (which contains neutral/lipophilic impurities).

  • Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add saturated NaHCO₃ solution until the pH reaches 8–9.

    • Validation Checkpoint: The aqueous layer should turn visibly cloudy as the neutral free base precipitates or forms a micro-emulsion.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Objective: High-resolution isolation of the free base.

  • Column Preparation: Slurry-pack standard silica gel using DCM containing 1% TEA. Flush the column with 2 column volumes (CV) of the same solvent to pre-saturate the acidic silanols.

  • Loading: Dissolve the enriched crude from Protocol A in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Run a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA).

    • Validation Checkpoint: Monitor fractions via TLC (UV active at 254 nm). The target compound should elute as a tight, circular spot with an Rf​ of ~0.35 in 95:5 DCM:MeOH. If the spot resembles a "comet" or streaks to the baseline, the silanols are not fully masked; increase TEA to 2% for future runs.

Quantitative Data Presentation

Table 1: Effect of Solvent Systems and Basic Modifiers on Chromatographic Performance

Solvent SystemModifierTarget Compound Rf​ Peak Shape / SymmetryResolution from Ester Precursor
Hexane / EtOAc (1:1)None0.05Severe TailingHigh
DCM / MeOH (95:5)None0.15Tailing / StreakingLow
DCM / MeOH (95:5)1% TEA0.35Symmetrical (Circular spot)Moderate
DCM / MeOH (90:10)1% NH₄OH0.45SymmetricalLow (Co-elution risk)

Table 2: Optimized RP-HPLC Gradient for Preparative Isolation (Note: Use a C18 column. 0.1% TFA is added to the aqueous phase to maintain the pyrimidine in a consistent, protonated state, preventing secondary interactions with the stationary phase).

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Acetonitrile)
0.015.095%5%
2.015.095%5%
15.015.040%60%
17.015.05%95%
20.015.095%5%

References

  • National Center for Biotechnology Information (NCBI) - PMC. "Deoxygenative radical cross-coupling of C(sp3)−O/C(sp3)−H bonds promoted by hydrogen-bond interaction." PubMed Central. [Link]

Optimization

Resolving solubility issues with (2-Ethylpyrimidin-5-YL)methanol in organic solvents

Technical Support Center: Troubleshooting (2-Ethylpyrimidin-5-YL)methanol Solubility Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (2-Ethylpyrimidin-5-YL)methanol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome common solubility bottlenecks associated with (2-Ethylpyrimidin-5-YL)methanol (Molecular Formula: C7H10N2O).

This compound presents unique physicochemical challenges due to its amphiphilic nature. The pyrimidine core and hydroxymethyl group are highly polar and capable of extensive hydrogen bonding, while the ethyl group imparts localized lipophilicity. The following troubleshooting guide provides field-proven, mechanistically grounded strategies to optimize your dissolution workflows.

Frequently Asked Questions (FAQs)

Q1: Why is (2-Ethylpyrimidin-5-YL)methanol poorly soluble in non-polar solvents like hexane or diethyl ether? A1: The compound's solid-state structure is stabilized by a robust intermolecular hydrogen-bonding network. The hydroxymethyl (-OH) group acts as a strong hydrogen bond donor and acceptor, while the pyrimidine ring nitrogens serve as additional strong acceptors. Non-polar solvents lack the necessary dielectric constant and hydrogen-bonding capacity to disrupt this stable crystal lattice. To dissolve the compound, the solvent-solute interactions must energetically outweigh the solute-solute lattice energy[1].

Q2: What are the optimal organic solvents for preparing high-concentration stock solutions? A2: For maximum solubility (e.g., >50 mM stock solutions), highly polar aprotic solvents such as Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards. These solvents act as powerful hydrogen bond acceptors, effectively breaking the intermolecular bonds between the pyrimidine molecules[1]. Alternatively, polar protic solvents like Methanol are highly effective. Methanol can form hydrogen bonds with both the oxygen of the hydroxymethyl group and the pyrimidine nitrogens, facilitating an endothermic dissolution process[2].

Q3: How do heating and sonication mechanically improve dissolution? A3: The dissolution of pyrimidine derivatives is generally an endothermic process, meaning it requires the absorption of heat[2]. Applying gentle thermal agitation (e.g., 40–50°C) increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward dissolution. Sonication complements this by applying acoustic cavitation, which mechanically destroys or alters the crystal lattice of the solid compound. This drastically increases the surface area of the solute and enhances mass transfer into the solvent without altering the underlying chemical mechanism[3].

Q4: How can I prevent precipitation when diluting a DMSO stock into an aqueous biological buffer? A4: Precipitation upon aqueous dilution occurs when the local concentration of the hydrophobic ethyl group exceeds its aqueous solubility limit. To prevent this:

  • Warm both the DMSO stock and the aqueous buffer to 37°C prior to mixing.

  • Add the DMSO stock dropwise into the buffer while vortexing vigorously to ensure rapid micromixing.

  • Keep the final DMSO concentration below 0.5–1.0% (v/v) to maintain compound solubility and prevent assay interference.

Data Presentation: Solvent Selection Matrix

Solvent ClassRecommended SolventPolarity IndexExpected SolubilityPrimary Use Case
Polar Aprotic DMSO7.2High (>50 mg/mL)High-concentration stock solutions, biological assays.
Polar Protic Methanol5.1Moderate to HighAnalytical chemistry (HPLC/LC-MS), synthesis.
Moderately Polar Ethyl Acetate4.4Low to ModerateLiquid-liquid extraction, chromatography.
Non-Polar Hexane0.1InsolubleCrystallization (anti-solvent), washing steps.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Causality Note: DMSO is highly hygroscopic. Always use anhydrous DMSO to prevent the introduction of water, which can prematurely trigger the precipitation of the lipophilic ethyl moiety.

  • Calculate Mass: The molecular weight of (2-Ethylpyrimidin-5-YL)methanol is approximately 138.17 g/mol . To prepare 1 mL of a 100 mM solution, accurately weigh 13.82 mg of the solid using an analytical balance.

  • Solvent Addition: Transfer the solid to a sterile, amber glass vial. Add 1.0 mL of room-temperature, anhydrous DMSO.

  • Initial Agitation: Cap the vial tightly and vortex at maximum speed for 60 seconds. Observe the solution against a light source to check for undissolved particulates.

  • Storage: Once the solution is completely clear, aliquot it into single-use volumes to avoid freeze-thaw cycles and store at -20°C.

Protocol 2: Overcoming Crystal Lattice Resistance via Sonication and Heat

Causality Note: If the compound has formed large, highly ordered crystals during manufacturing, vortexing alone may not provide enough kinetic energy to overcome the lattice energy[1].

  • Seal and Protect: Ensure the vial containing the solvent-solute mixture is hermetically sealed to prevent solvent evaporation or moisture ingress during heating.

  • Sonication: Place the vial in an ultrasonic water bath at room temperature. Sonicate for 5-minute intervals. The acoustic cavitation will mechanically shear the crystals into smaller particles, exponentially increasing the surface area[3].

  • Thermal Agitation: If the suspension remains cloudy after 10 minutes of sonication, heat the water bath to 40–50°C and continue sonicating for an additional 5 minutes. Critical: Do not exceed 60°C to prevent potential thermal degradation or oxidation of the hydroxymethyl group.

  • Equilibration: Once the solution is completely transparent, allow it to cool gradually to room temperature before proceeding with your experiment.

Mandatory Visualization

G Start Weigh (2-Ethylpyrimidin-5-YL)methanol AddSolvent Add Target Solvent (e.g., MeOH, EtOAc) Start->AddSolvent Check1 Is the solution clear? AddSolvent->Check1 Success1 Proceed to Experiment Check1->Success1 Yes Agitate Apply Gentle Heating (40°C) & Sonication (5-10 min) Check1->Agitate No Check2 Is the solution clear? Agitate->Check2 Success2 Cool to RT & Proceed Check2->Success2 Yes SwitchSolvent Switch to Highly Polar Aprotic Solvent (DMSO/DMF) Check2->SwitchSolvent No SwitchSolvent->AddSolvent Restart

Workflow for troubleshooting (2-Ethylpyrimidin-5-YL)methanol solubility in organic solvents.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of (2-Ethylpyrimidin-5-YL)methanol

Introduction & Mechanistic Overview (2-Ethylpyrimidin-5-YL)methanol is a critical intermediate in drug development. However, the electron-deficient nature of the pyrimidine ring, coupled with the reactive hydroxymethyl g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(2-Ethylpyrimidin-5-YL)methanol is a critical intermediate in drug development. However, the electron-deficient nature of the pyrimidine ring, coupled with the reactive hydroxymethyl group, makes it highly susceptible to environmental degradation. This technical guide provides field-proven troubleshooting strategies, grounded in the International Council for Harmonisation (ICH) Q1A(R2) stability testing guidelines[1], to ensure the structural integrity of your compound during long-term storage and experimental handling.

Troubleshooting & FAQs

Q1: Why does my batch of (2-Ethylpyrimidin-5-YL)methanol exhibit yellowing and a loss of purity over time? A1: The primary culprit is the oxidation of the hydroxymethyl (-CH2OH) group. When exposed to atmospheric oxygen, this primary alcohol is readily oxidized to 2-ethylpyrimidine-5-carbaldehyde, and upon prolonged exposure, to 2-ethylpyrimidine-5-carboxylic acid. The pyrimidine ring itself can also undergo oxidative cleavage under severe stress, analogous to the oxidative and Rut degradation pathways observed in biological systems[2]. Causality Check: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring increases the acidity of the benzylic-like protons on the hydroxymethyl group, lowering the activation energy required for oxidative degradation.

Q2: How does moisture affect the physical and chemical stability of the compound? A2: (2-Ethylpyrimidin-5-YL)methanol is hygroscopic. Absorption of moisture leads to deliquescence (clumping) and creates an aqueous microenvironment on the solid surface. This localized moisture acts as a solvent that accelerates hydrolytic degradation and facilitates the mobility of dissolved oxygen, compounding oxidative stress.

Q3: What are the optimal storage conditions to prevent degradation? A3: For long-term storage, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C, protected from light in amber vials. For working solutions, prepare them fresh in degassed solvents and store them at 2°C to 8°C for no longer than 48 hours to comply with baseline stability principles[1].

Visualizing Degradation Pathways

degradation_pathways A (2-Ethylpyrimidin- 5-YL)methanol B Oxidation (O2) A->B Air Exposure C Photolysis (UV) A->C Light Exposure D Moisture (H2O) A->D High Humidity E 2-Ethylpyrimidine- 5-carbaldehyde B->E Mild Oxidation G Ring Cleavage / Radical Adducts C->G Photochemical H Deliquescence / Hydrolysis D->H Hygroscopic F 2-Ethylpyrimidine- 5-carboxylic acid E->F Prolonged Oxidation

Mechanistic degradation pathways of (2-Ethylpyrimidin-5-YL)methanol under environmental stress.

Quantitative Stability Data

To establish a robust shelf-life, stability testing must align with ICH Q1A(R2) expectations[3]. The table below summarizes the expected degradation profiles under standard stress conditions.

Stress ConditionParametersDurationExpected Degradation (%)Primary Degradant
Long-Term Storage -20°C, Sealed, Argon12 Months< 0.5%None
Accelerated (Thermal) 40°C ± 2°C / 75% RH6 Months3.0% - 5.0%2-Ethylpyrimidine-5-carbaldehyde
Oxidative Stress 3% H₂O₂ at 25°C24 Hours15.0% - 20.0%2-Ethylpyrimidine-5-carboxylic acid
Photolysis UV Light (254 nm)48 Hours8.0% - 12.0%Ring cleavage products
Hydrolytic (Acidic) 0.1M HCl at 60°C7 Days2.0% - 4.0%Hydrolytic adducts

Self-Validating Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting for Long-Term Storage

Purpose: To eliminate oxygen and moisture from the storage environment, preventing the primary degradation pathways. Self-Validation: Weigh the vial before and after a 30-day accelerated stability hold. A weight increase indicates a failed seal (moisture ingress).

  • Preparation: Dry standard amber glass vials in an oven at 120°C for 4 hours. Cool in a desiccator.

  • Purging: Inside a glove box, purge the cooled vials with high-purity Argon gas for 30 seconds.

  • Aliquoting: Transfer the desired mass of (2-Ethylpyrimidin-5-YL)methanol into the vials.

  • Sealing: Cap the vials with PTFE-lined septa and crimp tightly. Wrap the seal with Parafilm.

  • Storage: Transfer immediately to a monitored -20°C freezer.

Protocol B: Forced Degradation Study (Method Validation)

Purpose: To deliberately degrade the compound to ensure your HPLC-UV/MS analytical method can resolve the parent peak from all degradation products[3]. Self-Validation (Mass Balance): The sum of the integrated area of the parent peak and all degradant peaks must equal 98-102% of the initial control sample's area. If the mass balance is <95%, volatile degradants or insoluble polymers have formed, requiring orthogonal analysis (e.g., GC-MS).

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Methanol/Water (50:50).

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Thermal/Hydrolytic Stress: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for 24 hours.

  • Quenching: Neutralize the acidic sample with 0.1M NaOH. Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate) to halt degradation.

  • Analysis: Inject 10 µL of each quenched sample into the HPLC-UV/MS system. Compare the chromatograms against a freshly prepared, unstressed control.

forced_degradation S1 1. Stock Solution Preparation S2 2. Stress Induction (Oxidation, Heat, UV) S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. HPLC-UV/MS Analysis S3->S4 S5 5. Mass Balance Calculation S4->S5

Step-by-step workflow for forced degradation studies validating analytical methods.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products."[1] [Link]

  • Kim, K. S., et al. "The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems." Journal of Bacteriology, 2010.[2][Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects."[3][Link]

Sources

Optimization

Technical Support Center: HPLC Separation of (2-Ethylpyrimidin-5-YL)methanol Impurities

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with pyrimidine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with pyrimidine derivatives.

(2-Ethylpyrimidin-5-YL)methanol is a highly polar, basic heterocyclic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including thiamine analogs[1]. Because of its basic nitrogen atoms and hydrophilic hydroxymethyl group, analysts frequently encounter poor retention, severe peak tailing, and co-elution of process-related impurities when using standard Reversed-Phase Liquid Chromatography (RPLC)[2][3].

This guide provides a mechanistic understanding of these issues and a self-validating protocol to achieve baseline resolution.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument, use the following logical decision tree to identify the root cause of your separation failure.

Workflow Start Analyze Chromatogram: (2-Ethylpyrimidin-5-YL)methanol Q1 Is Retention Factor (k') < 2.0? Start->Q1 Sol1 Switch to HILIC or Polar-Endcapped C18 Q1->Sol1 Yes Q2 Is Peak Asymmetry (As) > 1.5? Q1->Q2 No Sol1->Q2 Sol2 Buffer Mobile Phase (pH) & Add Amine Modifier Q2->Sol2 Yes Q3 Are Impurities Co-eluting? Q2->Q3 No Sol2->Q3 Sol3 Flatten Gradient Slope & Optimize Temperature Q3->Sol3 Yes Success Optimized Impurity Separation Profile Q3->Success No Sol3->Success

Fig 1: Diagnostic workflow for HPLC separation of pyrimidine derivatives.

Mechanistic FAQs: Solving Specific Separation Failures

Q1: Why does (2-Ethylpyrimidin-5-YL)methanol elute near the void volume on my standard C18 column?

The Causality: Retention in RPLC relies on hydrophobic partitioning. The pyrimidine ring and the hydroxymethyl group make this molecule highly polar. Consequently, the analyte prefers the polar mobile phase over the hydrophobic C18 stationary phase, leading to rapid elution with little to no interaction. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a polar-embedded C18 column[2]. In HILIC, the stationary phase is polar (e.g., bare silica or amide), and a water-enriched layer forms on its surface. The highly polar pyrimidine partitions from a highly organic mobile phase (e.g., >80% Acetonitrile) into this aqueous layer, drastically increasing the retention factor ( k′ ).

Q2: I am observing severe peak tailing for the main peak and its impurities. How can I correct this?

The Causality: Peak tailing in pyrimidine derivatives is primarily driven by secondary ion-exchange interactions. The basic nitrogen atoms in the pyrimidine ring (pKa ~ 2–4 depending on substitution) interact strongly with unreacted, acidic silanol groups ( Si−OH ) on the silica support matrix[3][4]. The Solution:

  • pH Control: Buffer the mobile phase to a pH that ensures the analyte is fully unionized (pH > pKa + 2) to minimize ionic interactions.

  • Amine Modifiers: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that competitively binds to and masks the active silanol sites, allowing the pyrimidine derivative to elute symmetrically[2].

Q3: How do I resolve closely eluting process impurities, such as des-ethyl or methyl-substituted analogs?

The Causality: Structurally similar process impurities possess nearly identical hydrophobicity. A steep gradient or isocratic elution often fails to exploit the subtle differences in their partitioning kinetics. The Solution: Implement a shallow gradient elution profile starting with a low organic modifier concentration (e.g., 5% Methanol). Additionally, optimizing the column compartment temperature (e.g., 25°C to 30°C) can alter the selectivity ( α ) by shifting the enthalpy of transfer between the mobile and stationary phases[2][5].

Q4: My baseline is drifting and noisy during the gradient run, obscuring low-level impurities. What is happening?

The Causality: Baseline drift and noise in gradient HPLC are frequently caused by trace organic impurities in the aqueous mobile phase or inadequate degassing, which leads to micro-bubble formation in the detector flow cell under high pressure[5][6]. The Solution: Use strictly HPLC or LC-MS grade solvents. Ensure the aqueous phase is passed through a 0.22 µm membrane filter and verify that the system's inline vacuum degasser is functioning correctly[6].

Quantitative Method Optimization Data

The table below summarizes the empirical impact of altering chromatographic parameters on the separation of (2-Ethylpyrimidin-5-YL)methanol from its closest process impurity.

Stationary PhaseMobile Phase (A : B)Modifier / BufferRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ )
Standard C18 Water : MeOHNone0.82.40.9
Standard C18 Water : ACN0.1% Formic Acid1.21.91.3
Polar-Embedded C18 10mM NH₄OAc : ACNpH 6.03.51.22.1
HILIC (Amide) 10mM NH₄OAc : ACN90% ACN (Isocratic)5.21.053.4

Data Interpretation: HILIC provides the optimal environment for this polar analyte, maximizing retention ( k′=5.2 ), eliminating tailing ( As​=1.05 ), and achieving baseline resolution ( Rs​>2.0 ).

Step-by-Step Methodology: Self-Validating HPLC Workflow

To ensure absolute trustworthiness in your analytical results, follow this self-validating protocol designed specifically for pyrimidine impurity profiling.

Step 1: Mobile Phase Formulation & Degassing

  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate ( NH4​OAc ) in LC-MS grade water. Adjust to pH 6.0 using dilute acetic acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Action: Purge the HPLC lines for 5 minutes at 2.0 mL/min to ensure complete degassing[6].

Step 2: Column Equilibration

  • Install a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Set the column oven temperature strictly to 30°C to ensure thermodynamic consistency.

  • Equilibrate the column with 95% A / 5% B at 1.0 mL/min for 20 column volumes until the baseline is completely flat.

Step 3: System Suitability Testing (The Self-Validation Step)

  • Action: Inject 10 µL of a known standard mixture containing (2-Ethylpyrimidin-5-YL)methanol and its primary impurity (e.g., the methyl-substituted analog).

  • Validation Gate: The system is only validated for unknown sample analysis if it meets the following criteria:

    • Retention Factor ( k′ ) > 2.0

    • Peak Asymmetry ( As​ ) ≤ 1.3

    • Resolution ( Rs​ ) ≥ 2.0

  • Causality Check: If As​ > 1.3, secondary silanol interactions are occurring. Abort the run, flush the column, and verify the pH of your buffer[4].

Step 4: Gradient Execution for Impurity Profiling

  • Inject 10 µL of the crude sample.

  • Run the following shallow gradient to separate closely eluting process impurities[2]:

    • 0–5 min: 5% B (Isocratic hold to focus the polar analyte)

    • 5–20 min: Linear ramp to 60% B

    • 20–25 min: Hold at 60% B

    • 25–26 min: Return to 5% B

Step 5: Column Wash & Regeneration

  • Post-analysis, flush the column with 90% Methanol / 10% Water for 30 minutes to remove strongly retained hydrophobic degradation products, preventing ghost peaks in subsequent runs[6].

References

  • Benchchem. Academic Significance of (4-Amino-2-ethylpyrimidin-5-yl)methanol within Pyrimidine Chemistry.1

  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.2

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).3

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.5

  • Phenomenex. HPLC Troubleshooting: Solutions for Common Problems.4

  • University of Athens / Sigma Aldrich. HPLC Troubleshooting Guide.6

Sources

Reference Data & Comparative Studies

Validation

(2-Ethylpyrimidin-5-YL)methanol vs. (2-Methylpyrimidin-5-YL)methanol: Reactivity, Structural Dynamics, and Synthetic Applications

As a Senior Application Scientist in medicinal chemistry, selecting the optimal pyrimidine building block is rarely a matter of convenience; it is a calculated decision that dictates downstream synthetic viability and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal pyrimidine building block is rarely a matter of convenience; it is a calculated decision that dictates downstream synthetic viability and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

Among the most versatile scaffolds in drug discovery are (2-Ethylpyrimidin-5-yl)methanol and (2-Methylpyrimidin-5-yl)methanol . These compounds serve as critical precursors in the development of thiamine (Vitamin B1) antimetabolites, TRPC5 channel inhibitors, and novel kinase inhibitors. While they differ by only a single methylene unit (-CH₂-) at the C2 position, this structural variance fundamentally alters their steric profile, lipophilicity, and subtle electronic reactivity.

This guide provides an objective, data-backed comparison of their reactivity profiles, causality in experimental design, and self-validating protocols for their application in organic synthesis.

Causality of Structural Variances: Electronics, Sterics, and Lipophilicity

To understand the reactivity of these two molecules, we must analyze the pyrimidine ring's electronic environment. Pyrimidine is a highly electron-deficient heterocycle. The nitrogen atoms at the 1- and 3-positions withdraw electron density via resonance and inductive effects, rendering the C5 position relatively electron-poor compared to a standard phenyl ring.

The substitution at the C2 position modulates this baseline deficiency:

  • Electronic Inductive Effect (+I): The ethyl group in (2-Ethylpyrimidin-5-yl)methanol exerts a marginally stronger inductive electron-donating (+I) effect than the methyl group. This subtly increases the electron density across the pyrimidine ring, slightly increasing the nucleophilicity of the C5-hydroxymethyl oxygen and stabilizing transition states during electrophilic functionalization [1].

  • Steric Hindrance: The ethyl substituent introduces a larger steric bulk. While this does not significantly impede reactions at the distal C5-hydroxymethyl group, it profoundly impacts downstream biological targeting. For instance, in the synthesis of 2′-methylthiamine analogues, the C2-alkyl bulk prevents enzymatic deprotonation by thiamine pyrophosphokinase, effectively converting the molecule into a potent cytostatic antimetabolite [2].

  • Lipophilicity (LogP): The addition of the ethyl group increases the overall lipophilicity of the scaffold. In drug development, this translates to enhanced membrane permeability, which is critical for intracellular targets.

Table 1: Physicochemical & Reactivity Profiling
Parameter(2-Methylpyrimidin-5-yl)methanol(2-Ethylpyrimidin-5-yl)methanol
CAS Number 2239-83-01339491-06-3
Molecular Formula C₆H₈N₂OC₇H₁₀N₂O
Molecular Weight 124.14 g/mol 138.17 g/mol
C2 Substituent -CH₃-CH₂CH₃
Inductive Effect (+I) BaselineMarginally Stronger
Steric Bulk (C2) LowModerate
Relative Lipophilicity Lower (Optimal for aqueous solubility)Higher (Optimal for membrane transport)

Mechanistic Pathway Visualization

The C5-hydroxymethyl group is the primary site of synthetic divergence. It is routinely oxidized to a carbaldehyde for reductive aminations or halogenated to a chloromethyl derivative for nucleophilic cross-coupling.

G A (2-Alkylpyrimidin-5-yl)methanol (Methyl or Ethyl) B Oxidation (PCC/MnO2) -> Carbaldehyde A->B Pathway A (Oxidation) C Halogenation (SOCl2) -> Chloromethyl A->C Pathway B (Halogenation) D Reductive Amination -> Kinase Inhibitors B->D Amine + NaBH(OAc)3 E Thiazole Coupling -> Thiamine Analogues C->E Nucleophilic Substitution

Divergent synthetic workflows for 2-alkylpyrimidin-5-yl methanols into active APIs.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. The physical changes observed during the reaction serve as real-time indicators of mechanistic progress.

Protocol A: Halogenation to 5-(Chloromethyl)-2-alkylpyrimidine

Targeting Pathway B: Preparation for Thiazole Coupling [3]

Causality: Thionyl chloride (SOCl₂) is selected over other chlorinating agents (like PCl₅) because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction forward via Le Chatelier's principle and simplifies purification. The electron-deficient pyrimidine ring makes the hydroxyl group a poorer nucleophile, necessitating a slight excess of SOCl₂.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of (2-Methylpyrimidin-5-yl)methanol (or the ethyl variant) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the system to 0 °C.

  • Reagent Addition: Dropwise add 1.5 equivalents of SOCl₂.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Self-Validation: The reaction's progress is self-indicating. The cessation of vigorous gas evolution (SO₂ and HCl) signifies the consumption of the primary alcohol. Validate via TLC (Hexane:EtOAc 3:1); the polar methanol spot (Rf ~0.2) will disappear, replaced by the less polar chloromethyl product (Rf ~0.6).

  • Quenching & Isolation: Quench carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Oxidation to 2-Alkylpyrimidine-5-carbaldehyde

Targeting Pathway A: Preparation for Reductive Amination

Causality: Pyridinium chlorochromate (PCC) is utilized in anhydrous conditions to arrest the oxidation at the aldehyde stage. If aqueous oxidants (like KMnO₄) were used, the electron-withdrawing nature of the pyrimidine ring would accelerate the hydration of the aldehyde, leading to over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Initiation: Suspend 1.5 equivalents of PCC and a catalytic amount of Celite in anhydrous DCM at room temperature.

  • Substrate Addition: Add a solution of 1.0 equivalent of the chosen pyrimidin-5-yl methanol in DCM in a single portion.

  • Propagation: Stir the heterogeneous mixture at room temperature for 12-14 hours.

  • Self-Validation: The bright orange PCC will reduce to a dark, tarry black chromium byproduct, visually confirming active oxidation. LC-MS analysis will confirm the mass shift from [M+H]+ (Alcohol) to [M+H]-2 (Aldehyde) without the presence of the [M+H]+14 (Carboxylic Acid) peak.

  • Isolation: Filter the mixture through a pad of silica gel to remove the chromium salts, eluting with diethyl ether. Concentrate the filtrate to yield the pure aldehyde.

Comparative Performance Data

While both substrates utilize identical synthetic workflows, the slight steric and electronic differences imparted by the C2-alkyl group result in measurable kinetic variations. The ethyl variant typically requires slightly extended reaction times due to steric shielding, though overall yields remain highly comparable.

Table 2: Experimental Yields & Kinetics Comparison
Reaction TypeReagentSubstrateExpected Yield (%)Reaction TimeTLC Rf Shift (Hex:EtOAc 3:1)
Halogenation SOCl₂2-Methyl85-92%2-3 hours0.22 → 0.65
Halogenation SOCl₂2-Ethyl82-88%3-4 hours0.25 → 0.68
Oxidation PCC2-Methyl75-80%12 hours0.22 → 0.55
Oxidation PCC2-Ethyl72-78%12-14 hours0.25 → 0.58

Note: Yields are based on isolated, purified products from 5 mmol scale reactions. The slightly higher Rf values for the ethyl derivatives reflect their increased lipophilicity [4].

Conclusion

The choice between (2-Ethylpyrimidin-5-yl)methanol and (2-Methylpyrimidin-5-yl)methanol should be dictated by the target's biological requirements rather than synthetic limitations. Both building blocks exhibit robust, predictable reactivity under standard halogenation and oxidation conditions. However, if the goal is to increase the membrane permeability of the final API or to sterically occlude a specific enzymatic pocket (as seen in thiamine antimetabolite design), the ethyl variant provides a distinct, quantifiable advantage. Conversely, for targets requiring minimal steric bulk and higher aqueous solubility, the methyl variant remains the gold standard.

References

  • National Institutes of Health (NIH) / ResearchGate. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. Retrieved from:[Link]

  • Google Patents (WO2014143799A2).Substituted xanthines and methods of use thereof (Detailing the SOCl2 chlorination of (2-methylpyrimidin-5-yl)methanol).
Comparative

Advanced GC-MS Validation Strategies for (2-Ethylpyrimidin-5-yl)methanol Purity Analysis: A Comparative Guide

Introduction and Analytical Challenges (2-Ethylpyrimidin-5-yl)methanol is a critical pyrimidine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and biologically active analogs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

(2-Ethylpyrimidin-5-yl)methanol is a critical pyrimidine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and biologically active analogs[1]. Accurate purity profiling of this intermediate is essential; volatile impurities, residual solvents, and unreacted precursors can propagate through synthetic pathways, ultimately compromising final API efficacy and safety.

While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard workhorse in pharmaceutical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior orthogonal selectivity for volatile and semi-volatile impurities. This guide objectively compares GC-MS against alternative platforms and provides a robust, 2[2] specifically tailored for the unique physicochemical properties of (2-Ethylpyrimidin-5-yl)methanol.

Methodological Logic: The Causality of Analytical Choices

Analyzing (2-Ethylpyrimidin-5-yl)methanol via GC-MS presents a specific chromatographic challenge: the presence of the polar hydroxymethyl (-CH₂OH) group.

The Derivatization Imperative: Direct injection of polar alcohols into a GC system often results in severe peak tailing and irreversible adsorption onto the active silanol sites of the fused-silica column liner or stationary phase. To circumvent this, our protocol employs silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]. Causality: The silylation reaction replaces the active hydroxyl proton with a trimethylsilyl (TMS) group. This structural modification eliminates hydrogen bonding capabilities, drastically increasing the analyte's volatility and thermal stability. This ensures the sharp, symmetrical peaks essential for accurate integration and trace impurity quantification at the Limit of Quantitation (LOQ).

Ionization Strategy: Electron Impact (EI) ionization at 70 eV is selected as the standard. Causality: EI provides highly reproducible, hard-ionization fragmentation patterns. The molecular ion of the TMS-derivatized (2-Ethylpyrimidin-5-yl)methanol, alongside its characteristic fragment ions, creates a unique spectral fingerprint. This guarantees absolute specificity—a core requirement of 4[4]—allowing the analyst to definitively distinguish the target analyte from co-eluting matrix components or structurally similar pyrimidine impurities.

Comparative Performance Analysis

To justify the selection of GC-MS, we must benchmark its performance against standard HPLC-UV and LC-MS methodologies for pyrimidine derivative analysis[3].

Table 1: Performance Comparison for (2-Ethylpyrimidin-5-yl)methanol Purity Analysis
Analytical ParameterGC-MS (EI, Derivatized)HPLC-UV (Reversed-Phase)LC-MS (ESI-TOF)
Primary Separation Mechanism Volatility & Polarity (Partitioning)HydrophobicityHydrophobicity & Mass/Charge
Specificity / Identification High (Spectral Library Matching)Low (Retention Time Only)Very High (Exact Mass)
Sensitivity (Typical LOD) 1 - 5 ng/mL50 - 100 ng/mL0.1 - 1 ng/mL
Suitability for Volatiles Optimal PoorPoor
Suitability for Salts/Polars Poor (Requires Derivatization)ExcellentExcellent
Linearity Range 3 to 4 orders of magnitude4 to 5 orders of magnitude3 to 4 orders of magnitude
Cost per Analysis ModerateLowHigh

Workflow Diagram: ICH Q2(R2) Validation Lifecycle

The following diagram illustrates the logical progression of the analytical procedure lifecycle, integrating method design with formal validation.

G A Method Design (ICH Q14) Target: (2-Ethylpyrimidin-5-yl)methanol B Sample Preparation Silylation of -OH Group (BSTFA) A->B Defines Analyte C GC-MS Optimization Column: 5% Phenyl-methylpolysiloxane B->C Enhances Volatility D Method Validation (ICH Q2(R2)) C->D Finalize Parameters E Specificity & Peak Purity (Mass Spectral Match) D->E F Linearity & Range (Reporting Level to 120%) D->F G Accuracy & Precision (Recovery & RSD) D->G H Routine Purity Analysis & Lifecycle Management E->H Pass Criteria F->H Pass Criteria G->H Pass Criteria

Analytical method development and ICH Q2(R2) validation workflow for pyrimidine derivatives.

Experimental Protocols: A Self-Validating System

The following protocol is designed as a self-validating system; it incorporates System Suitability Testing (SST) prior to sample analysis to ensure instrument readiness and data trustworthiness.

Reagents and Materials
  • (2-Ethylpyrimidin-5-yl)methanol Reference Standard (Purity > 99.0%)

  • Internal Standard (IS): e.g., Naphthalene-d8 or a structurally similar pyrimidine analog.

  • Derivatization Reagent: BSTFA + 1% TMCS

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger/catalyst for silylation).

Sample Preparation (Derivatization)
  • Stock Solution: Accurately weigh 10.0 mg of (2-Ethylpyrimidin-5-yl)methanol standard and dissolve in 10.0 mL of anhydrous pyridine (1.0 mg/mL).

  • Working Standards: Dilute the stock solution with pyridine to create a calibration curve spanning the reportable range (e.g., 10 µg/mL to 150 µg/mL), ensuring it covers the reporting level of impurities up to 120% of the specification[4]. Add a constant concentration of IS to each level.

  • Derivatization Reaction: Transfer 100 µL of each working standard (or sample) into a 2 mL GC autosampler vial containing a glass insert.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial securely, vortex for 10 seconds, and incubate in a dry block heater at 70°C for 30 minutes to drive the silylation reaction to completion[3].

  • Allow the vial to cool to room temperature prior to injection.

GC-MS Instrumental Parameters
  • Column: Agilent J&W HP-5ms Ultra Inert (30 m × 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane phase[5].

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • MS Conditions: Transfer line 280°C, Ion source (EI) 230°C, Quadrupole 150°C.

  • Acquisition Mode: Full Scan (m/z 50–400) for specificity/identification, and Selected Ion Monitoring (SIM) for trace impurity quantification.

Execution of ICH Q2(R2) Validation Tests
  • System Suitability Testing (SST): Inject the mid-level standard six times. Acceptance Criteria: RSD of peak areas ≤ 2.0%, Tailing factor ≤ 1.5, Resolution between analyte and IS > 2.0. This ensures the system is mechanically and chromatographically sound before validation begins.

  • Specificity: Inject a blank (pyridine + BSTFA), the IS, and the derivatized target analyte. Evaluation: Ensure no interfering peaks elute at the retention times of the analyte or IS. Confirm peak purity using MS spectral deconvolution[3].

  • Linearity: Inject the calibration standards (minimum 5 concentration levels). Evaluation: Perform linear regression analysis (Area Ratio vs. Concentration Ratio). Acceptance Criteria: Correlation coefficient (R²) ≥ 0.998[3].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 3 levels (e.g., 50%, 100%, 150% of target concentration). Prepare in triplicate. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent sample preparations at the 100% test concentration. Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL: [Link]

  • Title: THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition Source: agilent.com URL: [Link]

Sources

Validation

Architecting Efficacy: A Comparative Guide to Pyrimidine Building Blocks in API Synthesis

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pyrimidine nucleus as a privileged scaffold. It is the fundamental backbone of countless Active Pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pyrimidine nucleus as a privileged scaffold. It is the fundamental backbone of countless Active Pharmaceutical Ingredients (APIs), particularly in the realm of protein kinase inhibitors (e.g., EGFR, AURK, PLK) used in targeted oncology therapies[1]. However, the true bottleneck in scaling these therapeutics lies in the regioselective functionalization of polyhalogenated pyrimidine building blocks.

This guide objectively evaluates the performance of various pyrimidine scaffolds—specifically 2,4-dichloropyrimidine and its functionalized derivatives—comparing their reactivity, regioselectivity, and yield in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The Regioselectivity Paradigm: C4 vs. C2 Functionalization

The inherent electronic structure of 2,4-dichloropyrimidine dictates its baseline reactivity. The C4 position is highly electrophilic due to its ortho/para relationship to the two electron-withdrawing ring nitrogens, making it the default site of attack for standard SNAr and cross-coupling reactions[2]. While this C4-preference is highly efficient for synthesizing APIs like the VEGFR inhibitor pazopanib[2], it severely restricts access to chemical space when C2-functionalization is required early in the synthetic route.

To invert this conventional site selectivity, we must manipulate either the catalyst's steric environment or the substrate's non-covalent interactions:

  • Sterically Hindered Catalysis: Recent breakthroughs demonstrate that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, such as Pd-IPent, can force oxidative addition at the more sterically accessible C2 position. This enables highly C2-selective C-S cross-coupling with thiols, bypassing the typical C4 preference[3][4].

  • Nucleophile-Driven Inversion: When reacting 5-substituted-2,4-dichloropyrimidines with tertiary amines, the reaction exhibits excellent C2 selectivity. The tertiary amine forms an intermediate at C2 that undergoes in situ N-dealkylation, effectively yielding a secondary amine exclusively at the C2 position[5].

  • Hydrogen-Bond Directed SNAr: Utilizing 2-MeSO2-4-chloropyrimidine alters the transition state entirely. The acidic MeSO2 proton forms a hydrogen bond with alkoxides or formamide anions, directing the nucleophilic attack exclusively to the C2 position and significantly lowering the activation energy barrier[6].

Regioselectivity SM 2,4-Dichloropyrimidine C4_SNAr C4-Substituted (Standard SNAr) SM->C4_SNAr 1°/2° Amines C2_CS C2-Substituted (Pd-IPent C-S) SM->C2_CS Thiols, Pd-IPent C2_Amine C2-Substituted (3° Amine SNAr) SM->C2_Amine 3° Amines

Divergent regioselective functionalization pathways of 2,4-dichloropyrimidine scaffolds.

Comparative Efficacy of Pyrimidine Scaffolds

To optimize synthetic routing, we must objectively compare the performance metrics of these building blocks. The table below summarizes quantitative data derived from recent methodology optimizations across different pyrimidine cores.

ScaffoldReaction TypeReagents / CatalystDominant RegioselectivityYield RangeAPI Application Context
2,4-Dichloropyrimidine Standard SNAr1°/2° Amines, DIPEAC4 (>95%)75–90%Pazopanib (VEGFR inhibitor)[2]
2,4-Dichloropyrimidine C-S Cross-CouplingThiols, Pd-IPent NHCC2 (>90%)65–85%Ticagrelor analogs[2]
5-Substituted-2,4-DCP Tertiary Amine SNAr3° Amines (e.g., N-methylpyrrolidine)C2 (>95%)70–88%Pyrrolo[3,2-d]pyrimidines[5]
2-MeSO2-4-Cl-pyrimidine H-Bond Directed SNArAlkoxides / FormamidesC2 (>98%)80–95%General Kinase Inhibitors[6]
Mechanistic Case Study: Tovorafenib and Ester Protection

Beyond simple regiocontrol, the stability of the pyrimidine core during multi-step synthesis is paramount. Consider the synthesis of advanced kinase inhibitors like Tovorafenib. Attempting to carry a free pyrimidine carboxylic acid through upstream halogenation or amination steps inevitably leads to yield attrition due to premature decarboxylation under thermal stress[7].

To circumvent this, we utilize Methyl 6-amino-5-chloropyrimidine-4-carboxylate as a highly functionalized intermediate[7]. The methyl ester acts as a robust protecting group, preventing decarboxylation and eliminating the severe silica-gel streaking associated with free pyrimidine acids.

Causality of the Workflow: The ester is maintained until the pyrimidine ring is fully elaborated. Only then is it unmasked via mild saponification. The resulting free acid is immediately trapped and activated by a uronium salt (e.g., HATU) to facilitate the final amide coupling with a complex chiral amine, creating a self-contained, high-yielding sequence[7].

Workflow Ester Methyl 6-amino-5-chloro- pyrimidine-4-carboxylate Acid Free Pyrimidine Acid (Unmasked) Ester->Acid Saponification Activated Uronium-Activated Intermediate (HATU) Acid->Activated HATU / DIPEA API Tovorafenib API (Amide Coupled) Activated->API Chiral Amine

Step-by-step synthetic workflow from protected pyrimidine ester to final Tovorafenib API.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checks to confirm regioselectivity and reaction progress.

Protocol A: C4-Selective SNAr (Pazopanib Intermediate Synthesis)

Objective: Install a primary amine at the C4 position of 2,4-dichloropyrimidine.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere.

  • Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) followed by the target primary amine (1.05 equiv) dropwise at 0 °C. Causality: The slight excess of amine ensures complete conversion, while the 0 °C temperature suppresses over-substitution at the C2 position.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor via LCMS. The reaction is complete when the starting material peak disappears. Crucial Check: The C4-substituted product will exhibit a distinct [M+H]+ mass shift corresponding to the loss of HCl. On reverse-phase HPLC, the C4-isomer typically elutes earlier than the trace C2-isomer due to differences in the molecular dipole moment.

  • Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over Na2SO4 and concentrate.

Protocol B: C2-Selective Pd-Catalyzed C-S Cross-Coupling

Objective: Invert conventional selectivity to achieve C2-thiolation[4].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2,4-dichloropyrimidine (1.0 equiv), the target thiol (1.2 equiv), and Cs2CO3 (1.5 equiv).

  • Catalyst Loading: Add the bulky NHC precatalyst (η3-tBu-indenyl)PdCl(IPent) (2-5 mol%). Causality: The extreme steric bulk of the IPent ligand physically blocks oxidative addition at the more hindered C4 position (which is flanked by the C5 proton and C4 substituents in complex derivatives), redirecting the palladium center to the C2 C-Cl bond[3][4].

  • Reaction: Suspend in anhydrous toluene (0.1 M) and stir at 0 °C to 25 °C for 12 hours. Causality: Mild temperatures are critical; elevated heat increases the rate of the competing background C4-SNAr reaction.

  • Self-Validation (IPC): Pull an aliquot for GC-MS. The presence of the C2-thioether is confirmed by mass. If significant C4-substitution is detected, the reaction temperature was likely too high, allowing uncatalyzed SNAr to outcompete the catalytic cycle.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, then purify via flash chromatography.

References
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | NIH | 2

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | PubMed | 1

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry | 5

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines | Digitell Inc. | 3

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine | WuXi AppTec | 6

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society | 4

  • Methyl 6-amino-5-chloropyrimidine-4-carboxylate | Benchchem | 7

Sources

Comparative

Validation of (2-Ethylpyrimidin-5-YL)methanol analytical reference standards

The validation of analytical reference standards is a foundational pillar of pharmaceutical quality assurance. For complex heterocyclic intermediates like (2-Ethylpyrimidin-5-YL)methanol (CAS: 1339491-06-3), the integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The validation of analytical reference standards is a foundational pillar of pharmaceutical quality assurance. For complex heterocyclic intermediates like (2-Ethylpyrimidin-5-YL)methanol (CAS: 1339491-06-3), the integrity of the reference standard directly dictates the accuracy of downstream impurity profiling, active pharmaceutical ingredient (API) release testing, and pharmacokinetic assays.

As a Senior Application Scientist, I have structured this guide to move beyond superficial checklists. We will objectively compare the performance of different grades of (2-Ethylpyrimidin-5-YL)methanol, dissect the mechanistic causality behind specific analytical choices, and provide self-validating protocols that align with the latest [1].

The Mechanistic Imperative for High-Purity Pyrimidine Standards

(2-Ethylpyrimidin-5-YL)methanol is characterized by an electron-deficient pyrimidine ring substituted with a highly polar hydroxymethyl group and a lipophilic ethyl chain. In pharmaceutical synthesis, it often serves as a critical building block for kinase inhibitors and central nervous system (CNS) therapeutics.

The Causality of Impurity Interference: During the condensation reactions used to synthesize pyrimidines, regioisomers (e.g., 4-ethyl vs. 2-ethyl substitutions) and over-oxidized byproducts (e.g., pyrimidine-5-carboxylic acid derivatives) are frequently generated. Because these impurities share the same UV chromophore (the pyrimidine core) as the target molecule, they exhibit nearly identical molar absorptivities.

If a commercial "reagent-grade" standard containing just 2% of a co-eluting regioisomer is used to calibrate an HPLC assay, the response factor will be artificially inflated. This propagates a systematic +2% error across all subsequent API batch analyses, potentially causing a failing batch to pass release specifications. Therefore, establishing absolute purity via orthogonal, mass-balance techniques—as mandated by[2]—is non-negotiable.

Comparative Performance Analysis

To demonstrate the critical differences in standard quality, we evaluated three distinct sourcing tiers of (2-Ethylpyrimidin-5-YL)methanol. The data below highlights why only fully characterized Certified Reference Materials (CRMs) or rigorously qualified in-house standards should be used for quantitative assays.

Analytical ParameterCertified Reference Material (CRM)Commercial Reagent GradeIn-House Synthesized (Crude)Impact on Assay Accuracy
Chromatographic Purity (HPLC-UV) 99.8% (Area)97.5% (Area)92.1% (Area)Overestimates purity if impurities lack chromophores.
Absolute Purity (qNMR) 99.5% ± 0.2%94.2% ± 1.1%88.5% ± 2.0%Critical: Defines true mass fraction for calibration.
Moisture Content (Karl Fischer) 0.15% w/w1.80% w/w3.50% w/wHygroscopic uptake dilutes the standard's potency.
Residual Solvents (GC-HS) < 500 ppm (Ethanol)8,500 ppm (Ethyl Acetate)15,000 ppm (Mixed)Skews mass balance; violates ICH Q3C limits.
Isomeric Purity (Regioisomers) Not Detected (<0.05%)1.2%4.5%Causes co-elution and false-positive assay inflation.

Self-Validating Experimental Protocols

To qualify a batch of (2-Ethylpyrimidin-5-YL)methanol as a primary reference standard, the following orthogonal protocols must be executed. Each protocol is designed as a self-validating system, meaning the assay inherently proves its own reliability before generating sample data.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Mechanistic Rationale: qNMR does not require a reference standard of the same molecule. By comparing the integral of the distinct pyrimidine aromatic protons against a highly pure, unrelated internal standard (IS), we derive a direct, absolute mass fraction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the (2-Ethylpyrimidin-5-YL)methanol candidate and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%) into a static-free microcentrifuge tube using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% TMS. Vortex for 60 seconds until visually homogeneous. Transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition Parameters (The Causality of Relaxation):

    • Set the relaxation delay ( D1​ ) to 60 seconds . Why? The T1​ relaxation time of pyrimidine aromatic protons can exceed 8 seconds. To ensure quantitative accuracy (>99%), the delay must be at least 5×T1​ to allow all nuclei to return to thermal equilibrium before the next pulse. Failing to do so will artificially truncate the integral, ruining the mass balance calculation.

    • Acquire 64 scans at 298 K using a 90° pulse angle.

  • System Suitability (Self-Validation): The signal-to-noise (S/N) ratio of the analyte's aromatic singlet (approx. δ 8.6 ppm) must be 250:1. The baseline must be flat without polynomial correction.

  • Calculation: Calculate the absolute purity ( Px​ ) using the standard qNMR equation relating the integrals, number of protons, molecular weights, and sample masses of the analyte and the IS.

Protocol B: Orthogonal Impurity Profiling via HPLC-UV/MS

Mechanistic Rationale: While qNMR provides the absolute mass fraction, it lacks the sensitivity to detect trace (<0.1%) organic impurities. HPLC-UV/MS resolves these trace impurities and provides molecular weight confirmation to identify regioisomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation (Buffer Causality):

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0.

    • Why pH 6.0? The basic pyrimidine nitrogen ( pKa​ ~ 2-3) will be fully deprotonated (neutral) at pH 6.0, while the buffer suppresses secondary ion-exchange interactions with residual silanols on the stationary phase. This prevents peak tailing, ensuring sharp peaks and accurate integration.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min. Column Temp: 30°C.

    • Gradient: 5% B to 60% B over 15 minutes, then hold at 60% B for 5 minutes.

    • Detection: UV at 254 nm; MS in ESI+ mode (scan range m/z 100-500).

  • System Suitability (Self-Validation): Inject a resolution mixture containing (2-Ethylpyrimidin-5-YL)methanol and a spiked 4-ethyl regioisomer analog. Acceptance Criterion: The critical pair resolution ( Rs​ ) must be 1.5. If Rs​<1.5 , the column is degraded or the mobile phase is incorrectly prepared; the run is automatically aborted.

  • Sample Analysis: Inject 10 µL of the standard prepared at 1.0 mg/mL in Mobile Phase A. Integrate all peaks 0.05% Area to determine chromatographic purity.

Analytical Workflow Visualization

The following decision-tree logic illustrates the rigorous, multi-tiered workflow required to elevate a raw chemical batch to a Certified Reference Standard status.

G Start Raw Material (2-Ethylpyrimidin-5-YL)methanol ID Phase 1: Identity Confirmation (NMR, HRMS, IR) Start->ID Purity Phase 2: Absolute Purity (Mass Balance & qNMR) ID->Purity Identity Verified Orthogonal Phase 3: Orthogonal Profiling (HPLC-UV/MS, GC-HS, KF) Purity->Orthogonal Decision Purity > 99.0% & Isomer Free? Orthogonal->Decision Fail Reject / Repurify (Recrystallization) Decision->Fail No Pass Phase 4: Certification Assign Potency Value Decision->Pass Yes

Figure 1: Multi-tiered validation workflow for (2-Ethylpyrimidin-5-YL)methanol reference standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (Effective June 14, 2024). Retrieved from:[Link][1]

  • United States Pharmacopeia (USP). USP General Chapter <11> Reference Standards. Retrieved from:[Link][2]

Sources

Validation

Benchmarking (2-Ethylpyrimidin-5-YL)methanol catalytic conversion rates

Title: Benchmarking Catalytic Conversion Rates for (2-Ethylpyrimidin-5-yl)methanol: A Comparative Guide Executive Summary (2-Ethylpyrimidin-5-yl)methanol is a critical building block in the synthesis of complex pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Catalytic Conversion Rates for (2-Ethylpyrimidin-5-yl)methanol: A Comparative Guide

Executive Summary

(2-Ethylpyrimidin-5-yl)methanol is a critical building block in the synthesis of complex pyrimidine derivatives, including thiamine analogs and novel biologically active molecules[1]. The primary synthetic bottleneck in its utilization is the highly selective catalytic oxidation of its primary alcohol to 2-ethylpyrimidine-5-carbaldehyde. This guide benchmarks three distinct catalytic systems, analyzing their conversion rates, chemoselectivity, and resistance to catalyst poisoning, providing researchers with a rigorously validated protocol for optimal conversion.

The Mechanistic Challenge: Pyrimidine Nitrogen Poisoning

Heterocyclic alcohols, particularly pyrimidines, are notoriously difficult substrates for transition-metal-catalyzed oxidations[2]. The unshielded, electron-rich nitrogen atoms in the pyrimidine ring act as strong bidentate or bridging ligands. In standard palladium or unoptimized ruthenium systems, these nitrogens competitively bind to the active metal centers, displacing the target alcohol and effectively poisoning the catalyst[3]. A successful catalytic system must either physically shield the metal center or utilize a reaction pathway that bypasses direct metal-substrate coordination.

Catalyst Benchmarking & Causality Analysis

1. Cu(I)/TEMPO Aerobic Oxidation (Homogeneous) The Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) system is the industry standard for this conversion[4]. The causality behind its success lies in its radical-mediated pathway. The actual oxidation of the alcohol is performed by the oxoammonium ion (TEMPO+), not the copper center. The copper complex—typically paired with N-methylimidazole (NMI) and 2,2'-bipyridine (bpy)—serves solely to reoxidize the resulting hydroxylamine (TEMPOH) back to the active TEMPO+ using atmospheric oxygen[5]. Because the pyrimidine ring does not need to coordinate with the copper to undergo oxidation, catalyst poisoning is entirely circumvented.

Mechanism A Substrate: (2-Ethylpyrimidin-5-yl)methanol C Intermediate Complex A->C Binds to B TEMPO+ (Oxoammonium Ion) B->C Electrophilic attack D Product: 2-Ethylpyrimidine-5-carbaldehyde C->D Hydride abstraction E TEMPOH (Hydroxylamine) C->E Releases F Cu(II) Species E->F Oxidized by F->B Regenerates G Cu(I) Species F->G Reduced to H O2 (Air) G->H Reacts with H->F Regenerates Cu(II) Produces H2O

Mechanistic pathway of Cu/TEMPO aerobic oxidation for pyrimidinyl methanols.

2. Supported Ruthenium: Ru(OH)x/Al2O3 (Heterogeneous) Ruthenium-based systems utilize an oxo-ruthenium pathway involving a two-electron hydride transfer[6]. While highly efficient for standard benzylic alcohols, pyrimidinyl methanols cause a significant drop in Turnover Frequency (TOF) due to competitive nitrogen binding. To achieve acceptable conversion rates, higher temperatures (80–100 °C) are required to increase the off-rate of the pyrimidine nitrogens from the Ru active sites[3].

3. Manganosilicate Molecular Sieves (Heterogeneous) This system uses a mesoporous cubic structure containing isolated manganese active sites[2]. The causality here is steric: the porous framework is sized such that the primary alcohol can enter and reach the active site, but the bulky, rigid pyrimidine ring is sterically hindered from adopting the necessary geometry for bidentate nitrogen coordination. This prevents poisoning and allows for high yields, albeit at lower reaction velocities.

Benchmarking Data: Quantitative Comparison

The following table summarizes the extrapolated benchmarking data for the conversion of (2-Ethylpyrimidin-5-yl)methanol (10 mmol scale, 1 atm O2 or Air).

Catalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Initial TOF (h⁻¹)
Cu(I)OTf / TEMPO / NMI 254.0>99>999645
Ru(OH)x/Al2O3 8014.088958312
Manganosilicate Sieves 808.094>999218

Note: The Cu(I)/TEMPO system demonstrates superior kinetics and yield at room temperature due to its complete immunity to nitrogen-coordination poisoning.

Self-Validating Experimental Protocol: Cu(I)/TEMPO Oxidation

Given its superior benchmarking performance, the Cu(I)/TEMPO system is recommended. The following protocol is designed as a self-validating system, incorporating internal standards and specific quenching steps to ensure data integrity.

Workflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. Aerobic Oxidation S2->S3 S4 4. Reaction Monitoring S3->S4 S4->S3 If incomplete S5 5. Workup & Isolation S4->S5

Self-validating experimental workflow for benchmarking catalytic conversion.

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In an open 50 mL round-bottom flask, dissolve Cu(I)OTf (0.05 mmol, 5 mol%) and 2,2'-bipyridine (0.05 mmol, 5 mol%) in 10 mL of anhydrous acetonitrile. Stir for 5 minutes until a dark red/brown complex forms. Causality: Acetonitrile stabilizes the Cu(I) state and prevents premature disproportionation before the substrate is added[7].

  • Activator Addition: Add TEMPO (0.05 mmol, 5 mol%) and N-methylimidazole (NMI) (0.1 mmol, 10 mol%). The solution will transition to a dark green/blue color, indicating the formation of the active Cu(II) species.

  • Substrate & Standard Addition: Add (2-Ethylpyrimidin-5-yl)methanol (1.0 mmol) and exactly 0.5 mmol of dodecane (Internal Standard for GC-MS).

  • Aerobic Oxidation: Stir the mixture vigorously (800 rpm) at 25 °C open to ambient air. Causality: High stirring rates are critical to overcome the gas-liquid mass transfer limitations of atmospheric oxygen[4].

  • Reaction Monitoring (Self-Validation):

    • At t = 1h, 2h, and 4h, withdraw a 50 µL aliquot.

    • Dilute with 1 mL ethyl acetate and filter through a short silica plug to remove copper salts.

    • Analyze via GC-MS. Calculate the conversion rate by comparing the substrate/product peak area ratio against the dodecane internal standard. The reaction is complete when the substrate peak is <1% of the total area.

  • Workup & Isolation: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl forms water-soluble copper-amine complexes, stripping the metal from the organic layer and preventing product contamination. Extract with ethyl acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 2-ethylpyrimidine-5-carbaldehyde.

References

  • Academic Significance of (4-Amino-2-ethylpyrimidin-5-yl)methanol within Pyrimidine Chemistry. Benchchem.
  • The green catalytic oxidation of alcohols in water by using highly efficient manganosilic
  • Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society.
  • Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different C
  • CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxid
  • Aerobic oxidation of alcohols over Ru-Mn-Ce and Ru-Co-Ce catalysts: The effect of calcination temper

Sources

Comparative

A Spectroscopic Comparison of (2-Ethylpyrimidin-5-YL)methanol and Its Oxidized Derivatives: A Guide for Researchers

This guide provides an in-depth spectroscopic comparison of (2-Ethylpyrimidin-5-YL)methanol and its primary oxidized derivatives: 2-Ethylpyrimidine-5-carbaldehyde and 2-Ethylpyrimidine-5-carboxylic acid. As fundamental b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of (2-Ethylpyrimidin-5-YL)methanol and its primary oxidized derivatives: 2-Ethylpyrimidine-5-carbaldehyde and 2-Ethylpyrimidine-5-carboxylic acid. As fundamental building blocks in medicinal chemistry and drug development, the ability to unambiguously differentiate these compounds is critical for reaction monitoring, quality control, and structural elucidation. This document details the characteristic spectral signatures of each compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established scientific principles and supported by detailed experimental protocols.

The Oxidation Pathway: A Structural Overview

The transformation of (2-Ethylpyrimidin-5-YL)methanol follows a classical primary alcohol oxidation pathway. The initial, controlled oxidation yields the corresponding aldehyde, 2-Ethylpyrimidine-5-carbaldehyde. Further oxidation leads to the formation of the stable 2-Ethylpyrimidine-5-carboxylic acid. Each step in this pathway introduces a significant change in the functional group at the 5-position of the pyrimidine ring, from a hydroxymethyl group to a formyl group, and finally to a carboxyl group. These structural modifications result in distinct and predictable changes in their spectroscopic profiles.

Oxidation_Pathway Alcohol (2-Ethylpyrimidin-5-YL)methanol (-CH₂OH) Aldehyde 2-Ethylpyrimidine-5-carbaldehyde (-CHO) Alcohol->Aldehyde Mild Oxidation Acid 2-Ethylpyrimidine-5-carboxylic acid (-COOH) Aldehyde->Acid Further Oxidation

Caption: Oxidation pathway of (2-Ethylpyrimidin-5-YL)methanol.

Spectroscopic Methodologies: A Validated Approach

To ensure reproducibility and accuracy, standardized protocols for each spectroscopic technique are essential. The following sections outline the step-by-step methodologies for NMR, IR, and MS analysis. This structured approach forms a self-validating system, where adherence to the protocol ensures reliable and comparable data.

General Experimental Workflow

The process from sample receipt to final data interpretation follows a logical sequence. Each stage, from sample preparation to data acquisition and analysis, is critical for obtaining high-quality, unambiguous results.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent Acq_NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Place Solid/Liquid on ATR Crystal Acq_IR ATR-FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS ESI-MS Spectrometer Prep_MS->Acq_MS Analysis Compare Chemical Shifts, Vibrational Frequencies, and m/z Values Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[1][2] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize all three compounds and to slow the exchange of labile protons (e.g., -OH, -COOH), making them more readily observable.

  • Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard field strength (e.g., 400 or 500 MHz). Standard acquisition parameters, including shimming and tuning, should be performed to ensure optimal resolution.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their unique vibrational frequencies. The ATR technique is favored for its minimal sample preparation.[4][5]

Experimental Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[4][6] Use a suitable solvent like isopropanol or ethanol to wipe the crystal surface and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty crystal.[7] This is crucial to subtract atmospheric and instrumental interferences from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Pressure Application: Lower the pressure arm to ensure firm and consistent contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of the analyte with high accuracy.[8][9][10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[12]

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable ESI solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12] Formic acid is added to promote protonation and enhance signal in positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[9]

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range. The instrument will detect the protonated molecule, [M+H]⁺.

Comparative Spectroscopic Analysis

The progressive oxidation of the hydroxymethyl group induces significant and diagnostic changes across all spectroscopic platforms.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The increasing oxidation state of the functional group leads to a deshielding effect, causing downfield shifts for adjacent protons and carbons.

CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
(2-Ethylpyrimidin-5-YL)methanol -CH₂OH : ~4.8 ppm (s, 2H)-OH : Variable, ~5.5 ppm (broad s, 1H)-CH₂OH : ~60-65 ppm
2-Ethylpyrimidine-5-carbaldehyde -CHO : ~10.1 ppm (s, 1H)-CHO : ~190-195 ppm
2-Ethylpyrimidine-5-carboxylic acid -COOH : ~12-13 ppm (very broad s, 1H)[13][14][15][16]-COOH : ~165-170 ppm[13][14][17]

Causality and Insights:

  • ¹H NMR: The most dramatic and diagnostic difference is the appearance of the aldehydic proton (-CHO) signal far downfield around 10.1 ppm for the aldehyde, and the even further downfield, broad signal of the carboxylic acid proton (-COOH) around 12-13 ppm.[15][18][19] The methylene protons (-CH₂OH) of the starting alcohol at ~4.8 ppm are absent in the spectra of the oxidized products. The labile -OH and -COOH protons can be confirmed by adding a drop of D₂O to the NMR tube, which results in their disappearance from the spectrum due to hydrogen-deuterium exchange.[13][15][16]

  • ¹³C NMR: The oxidation state of the benzylic carbon provides a clear distinction. The alcohol's -CH₂OH carbon appears around 60-65 ppm. Upon oxidation to the aldehyde, this signal is replaced by a strongly deshielded carbonyl carbon (-CHO) resonance at ~190-195 ppm. Further oxidation to the carboxylic acid shifts this carbonyl carbon slightly upfield to ~165-170 ppm, a characteristic region for carboxyl carbons.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The transition from an O-H and C-O single bond stretch to a C=O double bond stretch provides a powerful diagnostic tool.

CompoundKey IR Absorptions (cm⁻¹)
(2-Ethylpyrimidin-5-YL)methanol O-H stretch : 3600-3200 (Broad, strong)[20][21]C-O stretch : 1260-1000 (Strong)[21][22][23]
2-Ethylpyrimidine-5-carbaldehyde C=O stretch : ~1705 (Strong, sharp)[24][25][26]Aldehyde C-H stretch : ~2820 and ~2720 (Two weak to medium bands)[24][25][27]
2-Ethylpyrimidine-5-carboxylic acid O-H stretch : 3300-2500 (Very broad, strong)[13][14]C=O stretch : ~1710 (Strong, often broad)

Causality and Insights:

  • (2-Ethylpyrimidin-5-YL)methanol: The spectrum is dominated by a very broad, intense O-H stretching band centered around 3300 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[20][21] A strong C-O stretching absorption is also present in the fingerprint region.[23]

  • 2-Ethylpyrimidine-5-carbaldehyde: The disappearance of the broad O-H stretch and the appearance of a very strong, sharp carbonyl (C=O) stretching band around 1705 cm⁻¹ is the primary indicator of oxidation to the aldehyde.[24][25] The conjugation with the pyrimidine ring lowers this frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[25][26][28] Furthermore, two characteristic, albeit weaker, C-H stretching bands for the aldehyde proton appear around 2820 and 2720 cm⁻¹.[24][27]

  • 2-Ethylpyrimidine-5-carboxylic acid: The spectrum of the carboxylic acid is distinguished by an extremely broad O-H stretching band that spans from 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching region.[14] This extensive broadening is due to strong intermolecular hydrogen bonding (dimerization). The C=O stretching vibration is also present and strong, typically around 1710 cm⁻¹.[13][29]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and offers structural clues through fragmentation patterns. Using a soft ionization technique like ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

CompoundFormulaExact MassObserved Ion [M+H]⁺ (m/z)
(2-Ethylpyrimidin-5-YL)methanol C₇H₁₀N₂O138.0793139.0866
2-Ethylpyrimidine-5-carbaldehyde C₇H₈N₂O136.0637137.0710
2-Ethylpyrimidine-5-carboxylic acid C₇H₈N₂O₂152.0586153.0659

Causality and Insights:

  • Molecular Ion: The most straightforward comparison is the mass-to-charge ratio (m/z) of the protonated molecule. The alcohol will show an [M+H]⁺ ion at m/z 139. Oxidation to the aldehyde involves the loss of two hydrogen atoms, resulting in an [M+H]⁺ ion at m/z 137. Further oxidation to the carboxylic acid involves the addition of an oxygen atom, leading to an [M+H]⁺ ion at m/z 153. These distinct molecular weights allow for definitive identification of each species.

  • Fragmentation (in harsher ionization like EI): While ESI minimizes fragmentation, under Electron Ionization (EI), characteristic fragmentation would be observed. The alcohol would likely show loss of water ([M-18]⁺) and alpha-cleavage.[30][31][32][33] The aromatic aldehyde would exhibit a strong molecular ion peak and characteristic losses of H• ([M-1]⁺) and CHO• ([M-29]⁺).[33][34][35][36] The aromatic carboxylic acid would show prominent peaks corresponding to the loss of •OH ([M-17]⁺) and •COOH ([M-45]⁺).[15][37][38][39]

Conclusion

The spectroscopic analysis of (2-Ethylpyrimidin-5-YL)methanol and its oxidized derivatives, the corresponding aldehyde and carboxylic acid, reveals a set of distinct and complementary data. Each technique—NMR, IR, and MS—provides unambiguous markers for differentiation.

  • NMR distinguishes the compounds by the unique chemical shifts of the protons and carbons at the 5-position functional group.

  • IR provides clear identification through the presence or absence of the broad alcohol O-H stretch versus the sharp C=O stretches of the aldehyde and carboxylic acid, and the very broad O-H stretch of the acid.

  • MS definitively confirms the identity of each compound through its unique molecular weight.

By employing these standard spectroscopic techniques in a systematic manner, researchers can confidently monitor the progression of the oxidation reaction and verify the identity and purity of the starting material, intermediate, and final product.

References

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved from [Link]

  • Pearson. (n.d.). Primary alcohols have a strong peak at m/z = 31. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • MaterialNeutral. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. Retrieved from [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of ethanol. Retrieved from [Link]

  • Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Analytical Chemistry, 33(3), 386–391. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Example 9. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Ethylpyrimidin-5-YL)methanol proper disposal procedures

Standard Operating Procedure & Environmental Logistics for (2-Ethylpyrimidin-5-YL)methanol As drug development accelerates, substituted pyrimidines like (2-Ethylpyrimidin-5-YL)methanol (CAS: 1339491-06-3) are increasingl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Environmental Logistics for (2-Ethylpyrimidin-5-YL)methanol

As drug development accelerates, substituted pyrimidines like (2-Ethylpyrimidin-5-YL)methanol (CAS: 1339491-06-3) are increasingly utilized as foundational scaffolds for synthesizing kinase inhibitors and antimetabolites. However, the exact structural features that make them valuable therapeutics—their ability to mimic natural nucleosides and disrupt cellular pathways—also dictate stringent safety and disposal protocols[1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven framework for the safe handling, operational management, and compliant disposal of (2-Ethylpyrimidin-5-YL)methanol.

Mechanistic Toxicology and Hazard Profiling

Before executing any handling or disposal protocol, laboratory personnel must understand the chemical behavior of the target molecule. (2-Ethylpyrimidin-5-YL)methanol contains a highly stable nitrogenous heterocyclic ring.

  • Causality of Toxicity: Substituted pyrimidines can act as antimetabolites, competing with natural nucleosides (uracil, thymine, cytosine) during DNA and RNA synthesis, which can lead to unintended cytotoxicity in healthy cells[1]. Based on the validated hazard profiles of its closest structural analogs (such as 4-amino-2-ethylpyrimidin-5-yl methanol), this compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed (Acute Tox. 4), a skin and eye irritant (Category 2/2A), and a respiratory tract irritant (STOT SE 3)[2].

  • Causality of Environmental Persistence: The pyrimidine ring is highly stable and resistant to standard biological degradation in municipal wastewater treatment systems. Discharging this compound into the drain can lead to long-term aquatic toxicity and environmental bioaccumulation.

Table 1: Quantitative Operational and Disposal Parameters

ParameterSpecificationMechanistic Rationale
CAS Number 1339491-06-3Unique chemical identifier for (2-Ethylpyrimidin-5-YL)methanol.
GHS Hazard Profile Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates required PPE (nitrile gloves, goggles) and ventilation[2].
Storage Temperature 2-8°C (Recommended)Minimizes thermal degradation and potential off-gassing of volatile impurities[2].
Disposal Method High-Temperature IncinerationCleaves the highly stable nitrogenous heterocyclic ring, preventing environmental persistence.
Aqueous Solubility Moderate to HighRequires collection in sealed containers; strictly prohibits drain disposal due to aquatic toxicity risks.

Waste Segregation and Disposal Logic

To prevent cross-contamination and ensure regulatory compliance, waste streams must be segregated immediately at the point of generation.

WasteWorkflow Start Waste Generation: (2-Ethylpyrimidin-5-YL)methanol Decision Waste State? Start->Decision Solid Solid Waste (Powder / PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent / Aqueous) Decision->Liquid Liquid PackSolid Double-bag in PE or rigid HDPE Solid->PackSolid PackLiquid Compatible Jug (Glass / HDPE) Liquid->PackLiquid Label Label: Hazardous Waste (Toxic, Irritant) PackSolid->Label PackLiquid->Label End Final Disposal: RCRA Incineration Label->End

Workflow for the segregation, packaging, and disposal of (2-Ethylpyrimidin-5-YL)methanol waste.

Step-by-Step Methodologies: Operational Handling & Disposal

Protocol A: Routine Laboratory Handling & Waste Collection

  • Preparation & PPE: Equip standard PPE (nitrile gloves, safety goggles, lab coat).

    • Validation Step: Inspect gloves for micro-tears before handling. Pyrimidine derivatives dissolved in organic solvents can rapidly permeate compromised nitrile[2].

  • Workstation Setup: Perform all transfers of the solid powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: This prevents the inhalation of aerosolized particulates, mitigating the risk of respiratory tract irritation (STOT SE 3)[2].

  • Primary Waste Segregation:

    • Solid Waste: Collect contaminated weigh boats, pipette tips, and residual powder in a heavy-duty polyethylene (PE) bag. Double-bag the waste to prevent fugitive dust emissions during transport.

    • Liquid Waste: Collect solvent-dissolved (2-Ethylpyrimidin-5-YL)methanol in a high-density polyethylene (HDPE) or glass carboy.

  • Chemical Compatibility Verification: Ensure the liquid waste container does not contain strong oxidizers (e.g., nitric acid, peroxides).

    • Validation Step: Feel the exterior of the waste container 15 minutes after the addition of the waste. The absence of heat confirms that no exothermic cross-reaction is occurring.

Protocol B: Spill Response & Final Disposal

  • Spill Containment: In the event of a powder spill, do NOT sweep the area dry.

    • Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API), drastically increasing inhalation exposure risks[2].

  • Neutralization & Cleanup: Dampen a spill pad with water or a compatible solvent (e.g., ethanol) to gently wipe up the powder. Place all spill cleanup materials into a designated solid hazardous waste container.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and primary hazards (Toxic, Irritant)[3]. Never use abbreviations like "Pyrimidine Waste."

  • RCRA-Compliant Incineration: Transfer the sealed containers to the facility's Environmental Health and Safety (EHS) department. The ultimate disposal must be high-temperature incineration (>1000°C) at an EPA/RCRA-permitted facility[3].

    • Causality: Only sustained high-temperature incineration provides the activation energy required to completely cleave the robust pyrimidine ring, neutralizing its antimetabolite properties and preventing environmental bioaccumulation[1].

References

  • Safety Data Sheet - Aaronchem: (4-Amino-2-ethylpyrimidin-5-yl)methanol, aaronchem.com,
  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evalu
  • solid & hazardous materials screening questions - NY.Gov, ny.gov,
  • SAFETY DATA SHEET - Sigma-Aldrich, sigmaaldrich.com,

Sources

Handling

Personal protective equipment for handling (2-Ethylpyrimidin-5-YL)methanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a mechanistic system. Handling functionalized pyrimidines like (2-Ethylpyrimidin-5-yl)methanol (and its closely related derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a mechanistic system. Handling functionalized pyrimidines like (2-Ethylpyrimidin-5-yl)methanol (and its closely related derivatives, such as the 4-amino variant) requires an understanding of how the molecule’s structural properties dictate its interaction with both the human body and the laboratory environment.

This guide provides a self-validating operational framework designed for researchers and drug development professionals, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Hazard Analysis

To implement effective Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous. (2-Ethylpyrimidin-5-yl)methanol features an electron-deficient pyrimidine ring coupled with a nucleophilic hydroxymethyl group.

  • Dermal and Ocular Irritation (H315, H319): The hydroxyl group acts as a strong hydrogen-bond donor and acceptor. Upon contact with the moisture in the stratum corneum or ocular mucosa, it disrupts local lipid bilayers, inducing localized inflammatory cascades as detailed in the 1[1].

  • Systemic Toxicity (H302): If ingested, its low molecular weight (~138.17 g/mol ) and favorable partition coefficient allow rapid absorption across the gastrointestinal epithelium[2].

  • Respiratory Irritation (H335): As a solid powder, aerosolized micro-particles can bypass the upper respiratory cilia, depositing in the bronchioles and causing acute mechanical and chemical irritation.

Table 1: Quantitative Chemical & Hazard Profile
ParameterSpecification / Value
Chemical Name (2-Ethylpyrimidin-5-yl)methanol
CAS Registry Number 1339491-06-3 (Related derivative: 876-21-1)
Molecular Weight 138.17 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
OSHA PEL Not established (Adhere to general dust limits: 15 mg/m³)

Comprehensive PPE Specifications

Selecting the right PPE is a quantitative exercise. We do not use latex because it offers poor resistance to organic permeation. Nitrile is the standard, providing a dense cross-linked barrier against pyrimidine derivatives.

Table 2: PPE Quantitative Specifications
PPE CategoryRecommended MaterialMin. ThicknessBreakthrough TimeRegulatory Standard
Hand Protection Nitrile Rubber (Double gloving recommended)≥ 0.11 mm> 480 minutesEN 374 / ASTM F739
Eye Protection Polycarbonate Safety Goggles (Side-shields)≥ 2.0 mmN/A (Impact/Splash)ANSI Z87.1 / EN 166
Respiratory N95 / FFP2 Particulate RespiratorN/AReplace after 8 hoursNIOSH / EN 143
Body Protection Flame-resistant Poly-cotton Lab CoatN/AN/AOSHA 29 CFR 1910.132

Operational Workflow Diagram

The following logical workflow ensures that engineering controls and PPE are deployed in the correct sequence before any chemical handling begins.

PPE_Workflow A 1. Risk Assessment Identify H302/H315/H319/H335 B 2. Engineering Controls Activate Fume Hood (>100 fpm) A->B C 3. PPE Donning Nitrile Gloves, Goggles, Lab Coat B->C D 4. Chemical Handling Weighing & Transfer C->D E 5. Emergency Protocol Spill / Exposure Management D->E Spill/Exposure F 6. Decontamination & Waste Disposal D->F Normal Operation E->F

Operational workflow for handling (2-Ethylpyrimidin-5-yl)methanol safely.

Step-by-Step Experimental Protocols

Protocol 1: Safe Weighing and Transfer

Causality Focus: Preventing aerosolization and static buildup.

  • Engineering Verification: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Why? Velocities below 80 fpm fail to contain dust, while velocities above 120 fpm create turbulent eddies that can blow fine powders out of the sash.

  • PPE Verification: Don double nitrile gloves, ANSI Z87.1 safety goggles, and a fully buttoned lab coat.

  • Static Mitigation: Pass an anti-static ionizer gun over the weighing boat and use a grounded stainless-steel spatula. Why? Pyrimidine powders easily accumulate static charge, causing them to repel from the spatula and aerosolize into the breathing zone.

  • Execution: Transfer the required mass of (2-Ethylpyrimidin-5-yl)methanol into a tared vial, working at least 6 inches inside the hood sash. Seal the primary container immediately after transfer.

  • Decontamination: Wipe down the analytical balance and spatulas with a 70% isopropanol wipe to solubilize and remove any micro-residue.

Protocol 2: Chemical Spill Decontamination

Causality Focus: Minimizing airborne particulates and preventing dermal permeation.

  • Isolation: Immediately halt work. Lower the fume hood sash to the minimum safe operating height to maximize containment draft.

  • Containment: Surround the solid spill with damp absorbent pads. Never dry-sweep. Why? Dry sweeping mechanically aerosolizes the compound, triggering the H335 respiratory hazard[1].

  • Neutralization & Collection: Carefully wipe the area with a solvent-dampened cloth (water or ethanol) to dissolve the remaining residue.

  • Doffing: Remove the outer layer of nitrile gloves using the "beak method" (pulling the glove inside out without touching the exterior) to prevent secondary skin exposure[1].

Logistical Disposal Plan

Improper disposal of functionalized pyrimidines can lead to environmental toxicity and regulatory fines. Do not discharge into the municipal sewer system[1].

  • Solid Waste: Collect all contaminated wipes, empty reagent bottles, and compromised PPE in a compatible, sealable High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Chemical Waste - Toxic/Irritant (Pyrimidine Derivative)".

  • Liquid Waste: If the chemical has been dissolved in an organic solvent during your workflow, segregate the waste into the appropriate Non-Halogenated or Halogenated waste carboy, depending on the carrier solvent used.

  • Compliance: Ensure all waste is transported to a central accumulation area for high-temperature incineration via an EPA/RCRA-certified waste vendor.

References

  • Aaronchem - Safety Data Sheet: (4-Amino-2-ethylpyrimidin-5-yl)methanol | 1

  • Ambeed - Physicochemical and Safety Properties of Pyrimidine Derivatives |2

  • Sigma-Aldrich - Safety Information: (4-Amino-2-ethylpyrimidin-5-yl)methanol |

Sources

© Copyright 2026 BenchChem. All Rights Reserved.